Product packaging for Enniatin from microbial source(Cat. No.:)

Enniatin from microbial source

Katalognummer: B8055539
Molekulargewicht: 1307.7 g/mol
InChI-Schlüssel: ARFUTUSGKDNWBW-WZXYOYQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Significance of Microbial Cyclodepsipeptides in Natural Product Discovery

Microbial natural products are a critical source of small-molecule drugs, particularly anti-infective and anticancer agents. uea.ac.uk Cyclodepsipeptides, a large family of peptide-related natural products, are composed of hydroxy and amino acids linked by both amide and ester bonds. frontiersin.org These compounds are predominantly isolated from the fermentations of various fungi and bacteria. frontiersin.org The unique structural and biological properties of cyclodepsipeptides have established them as promising lead structures for the development of new therapeutics in human and veterinary medicine, as well as for applications in crop protection. frontiersin.org

The broad spectrum of biological activities exhibited by cyclodepsipeptides, including antitumor, antifungal, antiviral, antimalarial, and antitrypanosomal properties, underscores their importance in natural product research. frontiersin.org Natural products from microbial sources, including cyclic peptides, are considered a propitious source for therapeutic lead candidates due to their diversity and favorable characteristics. researchgate.net The continued discovery of novel cyclodepsipeptides from microbial sources, such as endophytic fungi, enriches the knowledge base of their structural features and biological origins, suggesting they are desirable chemical species for further application in drug research. frontiersin.org

Overview of Enniatins as Non-Ribosomal Peptide Synthetase Products

Enniatins are a class of N-methylated cyclohexadepsipeptides (CHDPs), which are low-molecular-weight secondary metabolites produced primarily by fungi of the Fusarium genus. ingentaconnect.comresearchgate.net Their structure consists of a six-residue ring where three N-methylated branched-chain L-amino acid units alternate with three D-2-hydroxy acid units. ingentaconnect.comresearchgate.net Specifically, they are composed of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues linked by peptide and ester bonds. nih.govmdpi.com The different enniatin analogues, such as enniatin A, B, and their variants, differ in the specific N-methyl-amino acid residues incorporated into the ring. nih.govacs.org

The biosynthesis of enniatins is a notable example of non-ribosomal peptide synthesis. This process is catalyzed by a large, multifunctional enzyme known as enniatin synthetase (ESYN1). nih.govnih.gov ESYN1 is a non-ribosomal peptide synthetase (NRPS) that contains domains for both peptide synthesis and N-methyltransferase activity. nih.govmdpi.com NRPSs are organized in a modular fashion, with each module being responsible for the incorporation of a single amino acid or hydroxy acid into the growing chain. uniprot.orgnih.gov The core domains of an NRPS module include the adenylation (A) domain, which selects and activates the specific substrate (an amino acid or hydroxy acid); the thiolation (T) or peptidyl carrier protein (PCP) domain, which holds the activated substrate; and the condensation (C) domain, which catalyzes the formation of the peptide or ester bond. mdpi.comuniprot.orgnih.gov Enniatin synthetase couples three D-hydroxycarboxylic acids and three L-amino acids to form the final cyclic depsipeptide. uniprot.orguniprot.org

Historical Context of Enniatin Discovery from Microorganisms

The discovery of enniatins dates back to 1947, when they were first described by Gäumann and his research team. bionte.com They were initially isolated from cultures of the fungus Fusarium orthoceras var. enniatinum. ingentaconnect.combionte.com This fungus was later renamed Fusarium oxysporum. nih.govencyclopedia.pub Subsequent research revealed that the initial isolates were often mixtures of different enniatin analogues, such as enniatins A, A1, B, and B1. bionte.com

While enniatins are predominantly produced by various species within the Fusarium genus, they have also been isolated from other fungal genera. nih.gov Research has identified enniatin-producing strains from different environments, including marine algae, the leaves of walnut and balsam fir trees, and from species of Verticillium and Halosarpheia. ingentaconnect.comnih.gov To date, 29 naturally occurring enniatin analogues have been identified and characterized. nih.gov

Enniatin AnalogueProducing Microbial Source (Example)
Enniatin AFusarium sambucinum ingentaconnect.com
Enniatin A1Fusarium avenaceum ingentaconnect.com
Enniatin BFusarium scirpi, Fusarium lateritium ingentaconnect.com
Enniatin B1Fusarium avenaceum ingentaconnect.com
Enniatin B4Fusarium spp. mdpi.com

Scope and Academic Relevance of Current Enniatin Research

Contemporary interest in enniatins is driven by their wide array of biological activities, which include antifungal, antibacterial, insecticidal, and potent cytotoxic effects against various cancer cell lines. ingentaconnect.comresearchgate.netnih.gov They are also known to act as ionophores, molecules that can transport ions across lipid membranes, and as inhibitors of drug efflux pumps. ingentaconnect.comnih.gov This latter property could be significant in overcoming multidrug resistance in clinical settings. nih.gov

Enniatins are frequently found as contaminants in cereal grains and their derived products, leading them to be classified as "emerging mycotoxins". acs.orgunimi.it This has prompted significant research into their occurrence, the factors influencing their production by Fusarium species, and their potential toxicological risks following chronic exposure. acs.orgmdpi.comresearchgate.net The European Food Safety Authority (EFSA) has noted that while acute exposure is not a major concern, further studies are needed to assess the risks of chronic exposure. nih.govmdpi.com

Current research also focuses on the biosynthesis of these compounds, with studies analyzing the structure and function of the enniatin synthetase enzyme to understand how different Fusarium species produce specific enniatin profiles. nih.govmdpi.com Furthermore, there is ongoing work in creating novel enniatin derivatives through chemical synthesis or precursor-directed biosynthesis to explore new biological activities. ingentaconnect.com The multifaceted nature of enniatins—as mycotoxins, potential therapeutic agents, and tools for biochemical research—ensures their continued academic and scientific relevance. nih.govunimi.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H122N6O17 B8055539 Enniatin from microbial source

Eigenschaften

IUPAC Name

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2R)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14-pentone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65N3O8.C33H57N3O9/c1-16-23(10)27-34(42)46-30(21(6)7)32(40)39(15)29(25(12)18-3)36(44)47-31(22(8)9)33(41)38(14)28(24(11)17-2)35(43)45-26(20(4)5)19-37(27)13;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h20-31H,16-19H2,1-15H3;16-27H,1-15H3/t23-,24-,25-,26+,27+,28+,29+,30-,31-;22-,23-,24-,25+,26+,27+/m10/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFUTUSGKDNWBW-WZXYOYQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(CN1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](CN1C)C(C)C)[C@H](C)CC)C)C(C)C)[C@H](C)CC)C)C(C)C.CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H122N6O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Microbial Producers and Enniatin Analogues

Dominant Fungal Genera in Enniatin Biosynthesis

The primary producers of enniatins are filamentous fungi within the genus Fusarium. While other genera such as Verticillium and Halosarpheia have been reported to produce these mycotoxins, Fusarium species are the most significant and widely studied sources.

Fusarium Species as Primary Producers

Numerous species within the Fusarium genus are known to synthesize a variety of enniatin analogues. The production profiles can vary significantly between species and even between different strains of the same species, influenced by genetic factors and culture conditions.

Fusarium avenaceum is a prevalent pathogen of various crops and is a well-documented producer of enniatins. Research has shown that this species is capable of producing a range of enniatin analogues, often in significant quantities. Studies have identified enniatins A, A1, B, and B1 as the most frequently detected analogues from this species. Enniatin B is often the most abundant analogue produced. The production of these mycotoxins by F. avenaceum has been linked to its virulence on certain plant hosts, such as potato tubers.

Table 1: Enniatin Analogues Produced by Fusarium avenaceum

Enniatin Analogue Presence Reported
Enniatin A Yes
Enniatin A1 Yes
Enniatin B Yes

Fusarium oxysporum is a species complex known for its diverse roles as a plant pathogen, saprophyte, and even a biocontrol agent. The first discovery of enniatins was from a culture of Fusarium orthoceras, which was later reclassified as Fusarium oxysporum. mdpi.com This species is capable of synthesizing various enniatin analogues, including enniatins A, B, and C. nih.gov Furthermore, some strains of F. oxysporum have been found to produce other analogues such as enniatins H, I, and MK1688. researchgate.net The production of these compounds is catalyzed by the enzyme enniatin synthetase, which has been purified and characterized from F. oxysporum. nih.gov

Table 2: Enniatin Analogues Produced by Fusarium oxysporum

Enniatin Analogue Presence Reported
Enniatin A Yes nih.gov
Enniatin B Yes nih.gov
Enniatin C Yes nih.gov
Enniatin H Yes researchgate.net
Enniatin I Yes researchgate.net

Fusarium scirpi is another significant producer of enniatins. The gene encoding the enniatin synthetase (esyn1) was first isolated and characterized from this species. This multifunctional enzyme is responsible for the non-ribosomal synthesis of enniatins. Research has demonstrated that F. scirpi produces a mixture of enniatin analogues. The production of enniatins by this species has been studied in the context of its potential role in plant pathogenesis.

Table 3: Enniatin Analogues Produced by Fusarium scirpi

Enniatin Analogue Presence Reported
Enniatin A Yes
Enniatin A1 Yes
Enniatin B Yes

Fusarium sambucinum is a known producer of enniatins, with studies focusing on the conditions that optimize their production. Research has shown that this species can yield significant quantities of enniatins, particularly enniatin B. Studies have investigated the influence of culture media and environmental factors on the production of enniatins by F. sambucinum. For instance, high yields of enniatins have been obtained from surface cultures on specific media. This species has been reported to produce a range of enniatin analogues.

Table 4: Enniatin Analogues Produced by Fusarium sambucinum

Enniatin Analogue Presence Reported
Enniatin A Yes
Enniatin A1 Yes
Enniatin B Yes

Fusarium tricinctum is recognized for its ability to produce a diverse array of enniatin analogues. Studies on endophytic strains of F. tricinctum have led to the identification of both known and novel enniatins. This species has been shown to produce enniatins A, A1, B, and B1. Notably, novel analogues such as enniatin Q and the first report of enniatin B2 from an endophytic source have been attributed to F. tricinctum.

Table 5: Enniatin Analogues Produced by Fusarium tricinctum

Enniatin Analogue Presence Reported
Enniatin A Yes
Enniatin A1 Yes
Enniatin B Yes
Enniatin B1 Yes
Enniatin B2 Yes

Other Fungal Genera Producing Enniatins

Beyond Fusarium, several other fungal genera have been documented to produce enniatins, expanding the known ecological distribution of these mycotoxins.

Certain species within the genus Verticillium have been identified as producers of enniatins. For instance, the entomopathogenic fungus Verticillium hemipterigenum has been shown to produce a range of enniatins. nih.govnih.gov Research on V. hemipterigenum strain BCC 1449 led to the isolation of known enniatins as well as three new analogues, designated O1, O2, and O3. nih.gov This highlights the potential of exploring diverse fungal niches for novel chemical entities within the enniatin family.

The marine environment is another source of enniatin-producing fungi. Species of the genus Halosarpheia, which are often found on decaying mangrove wood, have been shown to produce these compounds. nih.govpublish.csiro.auresearchgate.net A notable example is the isolation of a novel analogue, enniatin G, from Halosarpheia sp. (strain 732) collected from the South China Sea. publish.csiro.auresearchgate.net This discovery underscores the metabolic diversity of marine fungi and their potential as a source for new natural products.

While not typically natural producers of enniatins, species such as Aspergillus niger have emerged as powerful hosts for the heterologous expression of enniatin synthetase genes. nih.govnih.govresearchgate.net The industrial fungus A. niger has been successfully engineered to produce high titers of enniatins by introducing the enniatin synthetase gene (esyn1) from Fusarium oxysporum. nih.govnih.gov Researchers have demonstrated that optimizing fermentation conditions and precursor feeding can significantly increase production yields, making A. niger a viable platform for the large-scale production of these compounds for further study and potential applications. nih.govnih.gov This approach also allows for the production of specific enniatin analogues by supplementing the culture with different amino acid precursors. researchgate.net

Diversity of Naturally Occurring Enniatin Analogues from Microbial Sources

The structural diversity of enniatins arises from the incorporation of different N-methyl-L-amino acid residues into the cyclic hexadepsipeptide core. This leads to a wide array of naturally occurring analogues, each with potentially unique biological activities.

Structural Variations of Enniatins (A, A1, B, B1, B2, B3, B4, C, D, E, F, J1-3, K1, P1, P2, Q)

The primary structural variation among enniatins lies in the combination of three N-methyl-L-amino acid residues at positions R1, R2, and R3. The D-α-hydroxyisovaleric acid component remains constant. The most common amino acid residues are N-methyl-L-valine (N-Me-Val), N-methyl-L-isoleucine (N-Me-Ile), and N-methyl-L-leucine (N-Me-Leu). The specific combination of these residues defines the individual enniatin analogue. nih.govfrontiersin.org To date, at least 29 naturally occurring enniatin analogues have been identified. nih.govnih.gov

Enniatin AnalogueR1R2R3
Enniatin AN-Me-IleN-Me-IleN-Me-Ile
Enniatin A1N-Me-ValN-Me-IleN-Me-Ile
Enniatin BN-Me-ValN-Me-ValN-Me-Val
Enniatin B1N-Me-ValN-Me-ValN-Me-Ile
Enniatin B2N-Me-ValN-Me-LeuN-Me-Val
Enniatin B3N-Me-ValN-Me-LeuN-Me-Leu
Enniatin B4N-Me-ValN-Me-ValN-Me-Leu
Enniatin CN-Me-LeuN-Me-LeuN-Me-Leu
Enniatin DN-Me-ValN-Me-ValN-Me-Leu
Enniatin EMixture of analogues with varying N-Me-Val, N-Me-Ile, and N-Me-Leu residues
Enniatin FMixture of analogues with varying N-Me-Val, N-Me-Ile, and N-Me-Leu residues
Enniatin J1N-Me-AlaN-Me-ValN-Me-Val
Enniatin J2N-Me-AlaN-Me-ValN-Me-Ile
Enniatin J3N-Me-AlaN-Me-IleN-Me-Ile
Enniatin K1N-Me-AbuN-Me-ValN-Me-Val
Enniatin P1Undisclosed N-methyl amino acid variations
Enniatin P2Undisclosed N-methyl amino acid variations
Enniatin QUndisclosed N-methyl amino acid variations

Chemotyping of Enniatin-Producing Microbial Strains

The profile of enniatin analogues produced by a specific fungal strain can be considered a "chemotype," a chemical phenotype that can be used for classification and differentiation. nih.gov Chemotyping is particularly relevant for toxigenic fungi like Fusarium, where the production of specific mycotoxins can have significant implications. The enniatin profile of a strain is determined by the substrate specificity of its enniatin synthetase enzyme and the availability of precursor amino acids. nih.gov

Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are crucial for determining the enniatin chemotype of a microbial strain. nih.govmdpi.com These methods allow for the separation, identification, and quantification of the different enniatin analogues present in a fungal extract. nih.gov By analyzing the relative abundance of enniatins A, A1, B, B1, and other analogues, researchers can establish a characteristic chemical fingerprint for a given strain. nih.gov For example, some Fusarium strains may predominantly produce enniatin B and its derivatives, while others may produce a more complex mixture including enniatins A and A1. nih.gov This information is valuable for understanding the biosynthetic capabilities of different fungal isolates and for correlating specific chemotypes with other biological properties of the organism.

Enniatin Biosynthesis Pathway in Microorganisms

Non-Ribosomal Peptide Synthetase (NRPS) Mechanism

Non-ribosomal peptide synthetases are large, modular enzymes that synthesize a wide array of peptides with diverse biological activities, including antibiotics, immunosuppressants, and toxins. The synthesis of enniatins is a classic example of an NRPS-driven pathway.

The assembly of enniatins is catalyzed by the enniatin synthetase, a single polypeptide chain with a molecular weight of approximately 347 kDa. nih.govcnr.it This enzyme is responsible for the specific selection, activation, and condensation of the constituent building blocks, which are typically alternating D-α-hydroxyisovaleric acid (D-Hiv) and N-methyl-L-amino acids. nih.govasm.org The modular nature of NRPSs allows for the incorporation of a variety of amino acids, leading to the diversity of enniatin analogues observed in nature. nih.gov

Activation of the precursor molecules, branched-chain L-amino acids and D-2-hydroxyisovaleric acid, as acyl adenylate intermediates. nih.gov

Transfer of these activated residues to specific thiol groups on the enzyme. nih.gov

N-methylation of the thioester-linked amino acids. nih.gov

Condensation between the N-methyl amino acids and D-2-hydroxyisovaleric acid to form dipeptidol units. nih.gov

Iterative condensation of three dipeptidol units and subsequent cyclization to form the final enniatin molecule. nih.govnih.gov

The biosynthesis of enniatin proceeds through a series of condensation reactions. Initially, a D-Hiv molecule is condensed with an N-methyl-L-amino acid to form a dipeptidol unit. nih.gov This process is repeated, and three such dipeptidol units are sequentially linked to form a linear hexadepsipeptide intermediate. nih.gov The final step is an intramolecular cyclization of this linear precursor, which releases the cyclic enniatin molecule from the enzyme. nih.gov The formation of the ester and peptide bonds is catalyzed by condensation (C) domains within the NRPS architecture. nih.govmdpi.com

The synthesis of enniatins follows a thiol-template mechanism, a hallmark of NRPS pathways. asm.org The growing peptide chain is covalently attached to the enzyme as a thioester through a phosphopantetheine cofactor. acs.org This cofactor is attached to specific thiolation (T) domains, also known as peptidyl carrier protein (PCP) domains. nih.govmdpi.com These T domains act as a swinging arm, shuttling the growing chain between the different catalytic domains of the enzyme. acs.org The use of a thiol template ensures the ordered assembly of the precursor molecules and prevents the release of intermediate products. researchgate.net

Enniatin Synthetase (ESYN1) Enzyme Characterization

Enniatin synthetase (ESYN1) is the central enzyme in the biosynthesis of enniatins. Its structure and function have been the subject of extensive research.

ESYN1 is a single, large polypeptide with multiple catalytic domains organized into modules. cnr.itasm.org The gene encoding ESYN1 in Fusarium scirpi contains an open reading frame of 9393 base pairs, translating into a protein of 3131 amino acids with a molecular weight of 346.9 kDa. nih.gov The enzyme's multifunctional nature allows it to perform all the necessary steps for enniatin synthesis, including substrate activation, modification, and polymerization. cnr.itnih.gov The domain organization of ESYN1 is characteristic of iterative NRPSs and can be represented as C1-A1-T1-C2-A2-MT-T2a-T2b-C3. uniprot.org

Table 1: Domain Organization of Enniatin Synthetase (ESYN1)

DomainFunction
C1, C2, C3 Condensation domains responsible for peptide and ester bond formation.
A1, A2 Adenylation domains that select and activate the hydroxy acid and amino acid substrates, respectively.
T1, T2a, T2b Thiolation (Peptidyl Carrier Protein) domains that covalently bind and transport the growing depsipeptide chain.
MT N-methyltransferase domain that catalyzes the methylation of the amino acid substrate.

This table summarizes the key domains of the ESYN1 enzyme and their respective functions in the biosynthesis of enniatins.

Within the ESYN1 protein, two major domains, designated EA and EB, are responsible for the activation of the precursor molecules. nih.gov These domains are homologous to each other and to domains found in other microbial peptide synthetases. nih.gov

EA Domain: This domain contains the adenylation (A1) and thiolation (T1) domains responsible for the activation and binding of D-α-hydroxyisovaleric acid (D-Hiv). researchgate.net The A1 domain specifically recognizes and activates D-Hiv as an acyl-adenylate, which is then transferred to the thiol group of the T1 domain. nih.govmdpi.com

EB Domain: This larger domain is responsible for the activation and N-methylation of the L-amino acid substrate. nih.gov It houses the second adenylation domain (A2), the N-methyltransferase (MT) domain, and the subsequent thiolation domains (T2a, T2b). uniprot.orgd-nb.info The A2 domain exhibits a degree of substrate flexibility, allowing for the incorporation of different branched-chain amino acids such as L-valine, L-leucine, and L-isoleucine, which accounts for the various enniatin analogues. nih.govnih.gov However, different Fusarium species can show preferential incorporation of certain amino acids. nih.gov The MT domain, which is integrated within the EB domain, specifically catalyzes the N-methylation of the thioester-bound amino acid. nih.govd-nb.info

Table 2: Substrate Specificities of ESYN1 Activation Modules

ModuleActivated SubstrateSpecificity
EA (A1 Domain) D-α-hydroxyisovaleric acid (D-Hiv)High
EB (A2 Domain) L-valine, L-leucine, L-isoleucineRelaxed, allows for incorporation of different branched-chain amino acids.

This table outlines the substrate specificities of the two primary activation modules within the enniatin synthetase enzyme.

Genetic Basis of Enniatin Biosynthesis

The genetic basis for enniatin production lies in the esyn1 gene, which encodes the multifunctional enniatin synthetase (ESYN1). This gene was first isolated and characterized from Fusarium scirpi. The nucleotide sequence of esyn1 revealed a large open reading frame of 9,393 base pairs. This sequence encodes a single large polypeptide of 3,131 amino acids with a calculated molecular weight of approximately 347 kilodaltons (kDa).

The deduced protein structure of ESYN1 contains two principal domains, designated EA and EB, which are homologous to each other and to domains found in other microbial peptide synthetases. These domains are responsible for the activation and binding of the precursors. Specifically, two adenylation domains are responsible for activating the D-2-hydroxyisovaleric acid and the L-amino acid as acyl adenylate intermediates. The C-terminal domain, EB, is uniquely interrupted by a 434-amino-acid segment that contains the S-adenosyl-L-methionine-dependent N-methyltransferase activity. The esyn1 gene is considered the crucial gene in the metabolic pathway for enniatin synthesis.

In fungi, genes for secondary metabolite biosynthesis are often organized into biosynthetic gene clusters (BGCs). The esyn1 gene is part of such a cluster. Analysis of the genomic region surrounding esyn1 in various Fusarium species has revealed the presence of other genes potentially involved in the biosynthesis pathway. For example, a homologous cluster in Fusarium proliferatum was found to contain a gene encoding a ketoisovalerate reductase. This enzyme is significant as it controls an initial step in the pathway, likely the formation of the D-2-hydroxyisovaleric acid precursor. The existence of a dedicated BGC for enniatin production is strongly suggested by gene sequence analysis. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database has cataloged an enniatin biosynthetic gene cluster from Fusarium equiseti under accession number BGC0000342.

Precursor Utilization and Metabolism in Enniatin Biosynthesis

The synthesis of the enniatin cyclic hexadepsipeptide structure is dependent on the availability and utilization of specific precursor molecules. The primary building blocks are branched-chain L-amino acids (L-valine, L-leucine, or L-isoleucine) and one α-hydroxy acid, D-2-hydroxyisovaleric acid (D-Hiv).

The enniatin synthetase (ESYN1) contains two adenylation domains that specifically recognize and activate these precursors. One domain is responsible for activating D-2-hydroxyisovaleric acid, while the other activates one of the L-amino acids. This activation step forms acyl adenylate intermediates, which are then thioesterified to the enzyme. The D-Hiv precursor is incorporated into most known enniatins, indicating a high substrate specificity of the enzyme for this component. The selection of L-valine, L-leucine, or L-isoleucine by the second adenylation domain is less stringent, which leads to the production of different enniatin analogues. Following activation and N-methylation of the amino acid, the enzyme catalyzes the formation of a dipeptidol unit (D-Hiv linked to an N-methyl-L-amino acid). Three of these dipeptidol units are sequentially condensed and finally cyclized to form the mature enniatin molecule.

Precursor MoleculeRole in Enniatin Biosynthesis
L-valineAmino acid building block for Enniatin B and other analogues
L-leucineAmino acid building block for Enniatin C and other analogues
L-isoleucineAmino acid building block for Enniatin A and other analogues
D-2-hydroxyisovaleric acidα-hydroxy acid building block, forms ester linkage

Influence of Precursor Availability on Enniatin Profile

The structural diversity of enniatins produced by microorganisms is significantly influenced by the availability of specific precursor molecules, particularly amino acids and α-hydroxy acids, in the fermentation medium. The key enzyme responsible for enniatin biosynthesis, enniatin synthetase (ESyn), exhibits a notable degree of substrate flexibility. This characteristic allows for the incorporation of various precursor analogues, a phenomenon that can be exploited in a process known as precursor-directed biosynthesis to generate novel enniatin derivatives or to enhance the production of specific known analogues.

The primary precursors for the biosynthesis of the most common enniatins are the branched-chain amino acids L-valine, L-leucine, and L-isoleucine, along with D-2-hydroxyisovaleric acid (D-Hiv). The low substrate specificity of the enniatin synthetase's amino acid-activating domain is the molecular basis for the variability in the enniatin profile. While different fungal strains may exhibit a natural preference for certain amino acids—for example, Fusarium sambucinum preferentially produces enniatin A (incorporating N-methyl-isoleucine) and Fusarium scirpi favors enniatin B (incorporating N-methyl-valine)—this preference can be modulated by enriching the culture medium with specific amino acids. jst.go.jpmdpi.com

Research Findings on Precursor Feeding

Numerous studies have demonstrated the efficacy of precursor-directed biosynthesis in altering the enniatin profile of producing fungi. By supplementing the culture medium with high concentrations of specific amino acids or their analogues, researchers can steer the biosynthetic machinery toward the production of desired enniatin variants.

For instance, feeding cultures of Fusarium species with amino acids not typically incorporated, such as L-alanine, L-cysteine, L-threonine, and L-serine, has resulted in the successful production of new enniatin analogues containing these residues. nih.gov This demonstrates the remarkable adaptability of the enniatin synthetase.

A study on the endophytic fungus Fusarium dimerum illustrated the significant impact of amino acid supplementation on total enniatin yields. The addition of various amino acids to the culture medium produced a range of effects, from inhibition to substantial stimulation of enniatin production. Supplementation with L-serine, for example, resulted in the highest production yield, reaching 710 mg/L. Conversely, the addition of L-leucine, alone or with L-methionine, was found to inhibit the production of enniatins under the tested conditions. capes.gov.br

Amino Acid(s) Supplemented (1 g/L)Maximum Enniatin Production (mg/L)Producing Organism
L-Serine710Fusarium dimerum
L-Isoleucine520Fusarium dimerum
L-Isoleucine + L-Methionine450Fusarium dimerum
L-LeucineInhibitoryFusarium dimerum
L-Leucine + L-MethionineInhibitoryFusarium dimerum

Table 1. Effect of Amino Acid Supplementation on Total Enniatin Production by Fusarium dimerum. capes.gov.br

Precursor-directed biosynthesis has also been successfully applied to the insect pathogenic fungus Verticillium hemipterigenum. When this fungus was cultured in a medium supplemented with L-leucine, it was directed to produce enniatin C. Similarly, feeding with D-2-hydroxy-3-methylpentanoic acid (D-Hmp) led to the production of enniatin MK1688, showcasing that the hydroxy acid component of the enniatin structure can also be manipulated. capes.gov.brnih.gov

Precursor SupplementedResulting Enniatin Analogue ProducedProducing Organism
L-LeucineEnniatin CVerticillium hemipterigenum
D-2-hydroxy-3-methylpentanoic acid (D-Hmp)Enniatin MK1688Verticillium hemipterigenum
L-PhenylalanineEnniatin GVerticillium hemipterigenum

Table 2. Precursor-Directed Biosynthesis of Specific Enniatin Analogues in Verticillium hemipterigenum. capes.gov.brnih.gov

These findings underscore that the availability and concentration of precursors in the cellular pool are critical determinants of the final enniatin profile. The flexible nature of the enniatin synthetase provides a powerful tool for synthetic biology, enabling the generation of a wide array of enniatin analogues with potentially novel biological activities.

Regulation of Enniatin Production in Microbial Systems

Transcriptional Regulation of esyn1 Gene Expression

The cornerstone of enniatin biosynthesis is the enniatin synthetase, a large multifunctional enzyme encoded by the esyn1 gene. The expression of this gene is tightly regulated at the transcriptional level, which directly correlates with the quantity of enniatins produced.

Activation and Modulation of Gene Transcription

The production of enniatins is modulated through the transcriptional regulation of the esyn1 gene. Studies involving Fusarium avenaceum have demonstrated a clear link between the activation of esyn1 gene transcription and the subsequent increase in total enniatin production. The expression profile of esyn1 shows significant changes during the fungal growth cycle, indicating that specific temporal cues trigger the activation of the biosynthetic machinery. For instance, a notable activation of gene transcription has been observed at the seventh day of incubation in F. avenaceum, which corresponds with the highest rate of increase in total enniatin accumulation. Furthermore, variations in enniatin production capacity among different fungal strains, such as Fusarium tricinctum, have been partly attributed to the divergence within the esyn1 gene itself, suggesting that genetic differences can influence the efficiency of transcription and translation. tandfonline.com

Factors Influencing Transcriptional Levels (e.g., incubation time)

Transcriptional levels of the esyn1 gene and, consequently, enniatin yields are significantly influenced by the duration of incubation. The expression of the gene is not constitutive but rather follows a temporal pattern that often peaks and then declines. In time-course experiments with F. avenaceum, the peak of esyn1 transcription was identified on the seventh day of incubation. tandfonline.com Similarly, studies on Fusarium tricinctum have shown that enniatin concentrations can vary significantly with incubation time. In one study, the average total enniatin concentration produced by several fungal strains after 72 hours was approximately 30,753 µg/kg. However, after 168 hours of incubation, the average concentration decreased by 50%. tandfonline.com This decline could suggest a feedback inhibition mechanism on esyn1 transcription or that the enniatins may be utilized by the fungus as a carbon source in later growth stages. tandfonline.com Another study focusing on Fusarium oxysporum identified the maximal production of enniatins on the eighth day after inoculation. researchgate.net

Table 1: Effect of Incubation Time on Total Enniatin Production by Fusarium tricinctum
Incubation Time (hours)Average Total Enniatin Concentration (µg/kg)Range of Total Enniatin Concentration (µg/kg)
7230,7531,931 - 51,540
168~50% lower than at 72hData not available

Environmental and Cultivation Factors

Beyond genetic regulation, the surrounding environment and specific cultivation conditions play a pivotal role in modulating enniatin production. The composition of the growth medium and the physical parameters of fermentation can be optimized to significantly enhance or reduce mycotoxin yields.

Effects of Growth Medium Composition on Enniatin Yield

The nutritional environment is a critical determinant of enniatin biosynthesis. Different Fusarium species exhibit varied responses to medium composition. A study optimizing culture conditions for Fusarium oxysporum found that among ten different liquid media, Fusarium Defined Medium (FDM) was the most effective for producing enniatins H, I, and MK1688. researchgate.net Further optimization identified sucrose (B13894) as the best carbon source and sodium nitrate (B79036) (NaNO₃) as the optimal nitrogen source for the production of these specific enniatins. researchgate.net The use of an optimized medium with ideal concentrations of these sources led to a significant increase in total enniatin production, from 1075.6 mg/L to 2398.5 mg/L. researchgate.net

In contrast, other research has shown that some Fusarium strains produce higher quantities of enniatins on Potato Dextrose Agar (PDA) compared to FDM. nih.gov For example, Fusarium acuminatum isolates were shown to be effective producers of enniatins in both liquid FDM and PDA. nih.gov This indicates that the optimal medium can be species- and even strain-dependent.

Table 2: Optimization of Medium Composition for Total Enniatin Production by Fusarium oxysporum
Medium ConditionTotal Enniatins (mg/L)
Fusarium Defined Medium (FDM) - Initial1075.6
Optimized Medium (Sucrose + NaNO₃)2398.5

Influence of Fermentation Conditions (e.g., temperature, inoculum size)

Physical fermentation parameters such as temperature directly impact fungal metabolism and, consequently, mycotoxin production. For F. oxysporum, the maximal production of enniatins was observed at a temperature of 25°C. researchgate.net Similarly, research on F. tricinctum demonstrated that the fungus produced enniatins most efficiently at 25°C with a high water activity (aw 0.994). researchgate.net Lower temperatures can reduce the rate of fungal growth and mycotoxin synthesis. For instance, studies on other Fusarium species have shown that while fungal growth can occur at temperatures as low as 15°C, it is often reduced compared to growth at 20°C to 32°C. mdpi.com

The initial concentration of fungal spores, or inoculum size, is another critical factor. While specific studies detailing the optimization of inoculum size for enniatin production are limited, general principles of fermentation suggest that an optimal inoculum density is required. A low inoculum may lead to a long lag phase, while an excessively high inoculum can lead to rapid nutrient depletion and accumulation of inhibitory byproducts, both of which can negatively affect secondary metabolite production.

Microbial Interactions and Co-culturing Effects

Enniatin production does not occur in a sterile environment in nature. Fusarium species coexist with a multitude of other microorganisms, and these interactions can profoundly influence mycotoxin biosynthesis, leading to either significant induction or repression of enniatin production.

Co-culturing Fusarium tricinctum with the bacterium Bacillus subtilis on a solid rice medium resulted in a dramatic increase in the accumulation of secondary metabolites, including enniatins. acs.org The production of enniatin B1 and enniatin A1 was particularly enhanced, with yields increasing up to 78-fold compared to the fungal monoculture. acs.org This induction is thought to be a competitive response, where the fungus ramps up the production of antibacterial compounds like enniatins to inhibit the growth of the competing bacterium. acs.org

Conversely, microbial interactions can also suppress enniatin synthesis. In a separate study, co-culturing various F. tricinctum strains with the bacterium Erwinia gerundensis resulted in a drastic reduction in enniatin production, ranging from 74% to 100%. tandfonline.com This inhibitory effect highlights the potential of using specific microorganisms as biocontrol agents to mitigate enniatin contamination in cereal-based products. tandfonline.com These opposing outcomes demonstrate the complexity of microbial interactions and their context-dependent effects on the regulation of enniatin production.

Table 3: Effect of Co-culturing on Enniatin Production by Fusarium tricinctum
Co-culture MicroorganismEffect on Enniatin ProductionObserved Change
Bacillus subtilisInductionUp to 78-fold increase in enniatin accumulation
Erwinia gerundensisInhibition74% to 100% reduction in enniatin concentration

Induction of Enniatin Production in Co-culture Systems

The production of enniatins by Fusarium species can be dramatically stimulated when grown in the presence of other microorganisms. This phenomenon, known as induction, is a recognized outcome of microbial co-cultivation. A significant example of this is the interaction between the endophytic fungus Fusarium tricinctum and the bacterium Bacillus subtilis. nih.govacs.org

When F. tricinctum was co-cultured with B. subtilis on a solid rice medium, a substantial increase in the accumulation of several secondary metabolites was observed. nih.gov Among these, the production of enniatins was enhanced by up to 78-fold compared to axenic fungal cultures. acs.org Specifically, the yields of enniatin B, enniatin B1, and enniatin A1 were all significantly elevated, demonstrating that microbial interactions can serve as a powerful trigger to activate silent or weakly expressed biosynthetic pathways. acs.org Similar, though less pronounced, induction of enniatin accumulation was also observed when F. tricinctum was co-cultured with Streptomyces lividans. acs.org

This induction is believed to be a defense response by the fungus to the presence of the bacteria, which are perceived as competitors. acs.org The data from these co-culture experiments highlight the potential of microbial interactions to unlock the chemical diversity of fungi.

Table 1: Induction of Enniatin Production in Fusarium tricinctum when Co-cultured with Bacillus subtilis

CompoundYield in Fungal Mono-culture (mg/flask)Yield in Co-culture with B. subtilis (mg/flask)Fold Increase
Enniatin B8.7815.201.7
Enniatin B12.44191.0078.3
Enniatin A10.2810.3036.8

Data sourced from a study on the co-cultivation of F. tricinctum and B. subtilis on solid rice medium. acs.org

Interspecies Competition and Metabolite Modulation

The induction of enniatin biosynthesis is closely linked to interspecies competition for resources and space. Microorganisms in a shared habitat constantly compete for limited nutrients, a primary ecological factor that drives the production of natural products. acs.org The dramatic increase in enniatin production by F. tricinctum in the presence of B. subtilis is interpreted as a competitive strategy. acs.org

The enniatins produced by the fungus, in turn, modulate the microbial environment by acting as antibacterial agents. Research has shown that enniatins whose production was enhanced during co-culture, particularly enniatin A1 and enniatin B1, exhibited inhibitory activity against the growth of the co-cultivated B. subtilis strain. nih.gov The minimal inhibitory concentrations (MICs) for enniatin A1 and B1 against B. subtilis were found to be 8 µg/mL and 16 µg/mL, respectively. nih.gov This demonstrates a clear ecological role for enniatins as defensive metabolites, allowing the producing fungus to gain a competitive advantage over surrounding bacteria. The production of these compounds is therefore not constitutive but rather a regulated response to specific environmental cues, such as the presence of a microbial competitor.

Bacterial Influence on Fungal Enniatin Production

The influence of bacteria on enniatin production by fungi is not exclusively inductive; it can also be inhibitory or involve the degradation of the mycotoxin. While co-cultivation with bacteria like Bacillus subtilis or Streptomyces lividans can significantly increase enniatin yields in F. tricinctum acs.org, other bacteria can have the opposite effect.

Several bacterial species have been identified that can reduce the concentration of enniatins produced by Fusarium. For instance, certain strains of Bacillus have demonstrated the ability to either bind or degrade mycotoxins. nih.gov Specific studies have shown that Paenibacillus polymyxa and Bacillus tequilensis are capable of degrading enniatin B, with degradation rates reaching 60.69% and 70.02%, respectively, over nine days. mdpi.com The degradation mechanism appears to involve extracellular enzymes, as the culture supernatant of B. tequilensis was responsible for the majority of the degradation activity. mdpi.com This bacterial-mediated degradation represents a potential strategy for the detoxification of enniatin-contaminated materials. mdpi.com This dual capacity of bacteria—to either induce or degrade enniatins—highlights the complexity of fungal-bacterial interactions and their significant impact on the secondary metabolite profile of Fusarium.

Epigenetic Regulation of Biosynthesis

The production of secondary metabolites in fungi, including enniatins, is controlled at the genetic level by biosynthetic gene clusters (BGCs). The expression of these genes, such as the enniatin synthetase gene (esyn1), is subject to higher-order regulation through epigenetic mechanisms. frontiersin.org These mechanisms, which include histone modifications and DNA methylation, can alter gene expression without changing the underlying DNA sequence, allowing the fungus to respond dynamically to environmental signals. frontiersin.orgnih.gov

Histone acetylation is a key epigenetic mark generally associated with transcriptional activation. nih.gov Histone acetyltransferases (HATs) catalyze the addition of acetyl groups to lysine (B10760008) residues on histone tails. This modification neutralizes the positive charge of the lysines, reducing the affinity between the histones and the negatively charged DNA. nih.gov The result is a more relaxed chromatin structure, known as euchromatin, which is accessible to transcription factors, thereby promoting the expression of genes within that region. nih.gov It is established that histone acetylation positively regulates the biosynthesis of various secondary metabolites in fungi, and it is a plausible mechanism for the activation of the esyn1 gene cluster in response to stimuli like microbial competition. nih.gov

Conversely, DNA methylation typically acts as a repressive epigenetic mark. frontiersin.orgumich.edu DNA methyltransferases (DNMTs) catalyze the addition of a methyl group to cytosine bases, often in CpG dinucleotide contexts. researchgate.net Methylation of promoter regions can block the binding of transcription factors or recruit methyl-binding proteins that facilitate chromatin condensation into a transcriptionally silent state (heterochromatin). umich.edu Studies in Fusarium graminearum have demonstrated that DNA methylation is responsive to environmental conditions and regulates the expression of multiple BGCs, affecting secondary metabolite production and virulence. frontiersin.org The loss of DNMTs in F. graminearum leads to significant changes in the regulation of BGCs. frontiersin.org Although not yet demonstrated specifically for the enniatin BGC, this evidence strongly suggests that DNA methylation is a critical layer of control for secondary metabolism across the Fusarium genus, likely contributing to the regulation of enniatin biosynthesis.

Microbial Biotechnology for Enniatin Production

Optimization of Fermentation Processes for Enhanced Yield

The production of enniatins by their native Fusarium producers is often suboptimal for large-scale manufacturing. Consequently, extensive research has focused on optimizing fermentation conditions to improve yields. These efforts primarily revolve around solid-phase and submerged fermentation strategies, coupled with statistical methods to systematically enhance productivity.

Solid-Phase Fermentation Strategies

Solid-phase fermentation (SSF) is a process where microorganisms are cultured on solid substrates in the absence or near absence of free water. This technique can mimic the natural growth conditions of filamentous fungi and has been shown to be effective for enniatin production.

One study investigated the production of enniatins A, A1, B, and B1 by Fusarium tricinctum on seven different solid media. The highest accumulation of total enniatins was observed on white beans (Phaseolus vulgaris), reaching a maximum of 1,365 mg per liter of growth medium after 18 days of fermentation. znaturforsch.comresearchgate.net Soybeans were the second-best medium, yielding a total enniatin concentration of 541 mg/L. znaturforsch.com In contrast, other solid substrates like rice, corn, and wheat resulted in significantly lower yields. The duration of the fermentation was also a critical factor, with the peak production on white beans occurring at day 18. znaturforsch.com

The following table summarizes the enniatin production by F. tricinctum on various solid substrates after 10 days of fermentation.

SubstrateTotal Enniatins (mg/L)
White Beans1113
Soybeans541
Rice98
Corn75
Wheat45

This table is based on data from a study on the solid-phase fermentation of Fusarium tricinctum.

Submerged Fermentation Approaches

Submerged fermentation (SmF), where microorganisms are grown in a liquid medium, is the most common method for industrial-scale production of microbial metabolites due to easier process control and scalability. For enniatin production, the composition of the liquid culture medium is paramount.

Research on Fusarium oxysporum KFCC 11363P, a producer of enniatins H, I, and MK1688, evaluated ten different liquid culture media. Among these, a chemically defined medium known as Fusarium Defined Medium (FDM) was found to be the most effective, yielding a total enniatin concentration of 1075.6 mg/L. nih.gov The optimal temperature for production was determined to be 25°C, with maximal yields achieved on the eighth day of cultivation. nih.gov Furthermore, the choice of carbon and nitrogen sources significantly influences enniatin biosynthesis. For this particular strain, sucrose (B13894) and sodium nitrate (B79036) were identified as the optimal carbon and nitrogen sources, respectively. nih.gov

In another study focusing on F. tricinctum, static liquid cultures in a modified Wickerham growth medium yielded higher enniatin concentrations (63 mg/L) compared to shaken cultures (9.1 mg/L). znaturforsch.com This suggests that for some strains, lower shear stress and oxygen availability in static conditions might be more favorable for enniatin production.

Statistical Optimization Methods (e.g., Response Surface Methodology)

To efficiently optimize the multiple variables that can affect fermentation, statistical methods like Response Surface Methodology (RSM) are employed. RSM is a collection of mathematical and statistical techniques used to model and analyze problems where a response of interest is influenced by several variables.

A study on the production of enniatins H, I, and MK1688 by F. oxysporum utilized RSM to determine the optimal concentrations of the most effective carbon (sucrose) and nitrogen (NaNO₃) sources. nih.gov By applying this methodology, the researchers were able to significantly increase the production of total enniatins to 2398.5 mg/L. nih.gov This represented a substantial improvement over the yields obtained with the unoptimized Fusarium Defined Medium. The optimized medium composition led to individual yields of 695.2 mg/L for enniatin H, 882.4 mg/L for enniatin I, and 824.8 mg/L for enniatin MK1688. nih.gov

The following table illustrates the impact of RSM optimization on enniatin production by F. oxysporum.

EnniatinBefore Optimization (mg/L)After Optimization (mg/L)
Enniatin H185.4695.2
Enniatin I349.1882.4
Enniatin MK1688541.1824.8
Total Enniatins 1075.6 2398.5

This table is based on data from a study optimizing culture conditions for Fusarium oxysporum KFCC 11363P.

Heterologous Expression Systems for Enniatin Biosynthesis

While optimizing fermentation in native producers can enhance yields, heterologous expression in well-characterized industrial microorganisms offers several advantages, including faster growth rates, established genetic tools, and potentially higher production titers. Bacillus subtilis and Aspergillus niger have been successfully engineered to produce enniatins.

Bacillus subtilis as a Heterologous Host

Bacillus subtilis, a Gram-positive bacterium, is a widely used host for the production of recombinant proteins and secondary metabolites. It is generally regarded as safe (GRAS) and possesses a high capacity for secretion.

The first successful heterologous expression of a eukaryotic non-ribosomal peptide synthetase for enniatin production was achieved in B. subtilis. nih.gov The enniatin synthetase gene (esyn) from Fusarium was expressed in B. subtilis under the control of an acetoin-inducible promoter. nih.gov To enhance production, various strategies were employed, including multi-copy plasmid-based expression of the esyn gene. The resulting strain, which carried approximately 200 copies of the gene, achieved an enniatin yield of 1.1 mg/L in the culture supernatant under optimized conditions. nih.gov

Further genetic modifications to the B. subtilis host, such as the inactivation of competing pathways for native secondary metabolites like surfactin, led to a 20% increase in enniatin yield. nih.gov Optimization of cultivation conditions, including the concentration of the inducer acetoin, also played a role in improving production. nih.gov

Aspergillus niger as a Heterologous Host

Aspergillus niger is an industrially important filamentous fungus known for its high-level production of organic acids and enzymes. Its eukaryotic nature makes it a suitable host for expressing complex fungal genes like the enniatin synthetase.

Researchers have successfully engineered A. niger to produce high titers of enniatin. nih.govresearchgate.netnih.gov The esyn1 gene from Fusarium oxysporum was placed under the control of a tunable Tet-on promoter system, allowing for precise induction of gene expression. nih.govresearchgate.netnih.gov Initial yields were around 1 mg/L, but through optimization of feeding conditions and the morphology of A. niger in liquid shake flask cultures, the yield was increased by approximately 950-fold. nih.govresearchgate.netnih.gov

Further process optimization in 5-liter fed-batch fermentations resulted in an additional 4.5-fold increase in yield, reaching up to 4,500 mg/L (4.5 g/L) of enniatin. nih.govresearchgate.netnih.gov This demonstrates the high potential of A. niger as a cell factory for enniatin production. An important aspect of this work was the creation of an autonomous expression host that did not require the feeding of the precursor D-2-hydroxyvaleric acid (d-Hiv). This was achieved by co-expressing a fungal d-Hiv dehydrogenase, which could synthesize the precursor from the intracellular α-ketovaleric acid pool. nih.govresearchgate.netnih.gov

The following table summarizes the stepwise improvement of enniatin production in the heterologous host A. niger.

Stage of DevelopmentEnniatin Yield (mg/L)Fold Increase
Initial Expression1-
Optimized Shake Flask Culture~950950x
Fed-Batch Fermentation45004.5x (from optimized shake flask)

This table is based on data from the engineering of Aspergillus niger for enniatin production.

Genetic Tools and Promoters for Controlled Expression

The controlled expression of the enniatin synthetase gene (esyn1) is fundamental to optimizing enniatin production in microbial hosts. A variety of genetic tools and promoters are employed to fine-tune the timing and level of gene expression, which directly impacts the final product yield.

Promoters for esyn1 Expression:

The selection of an appropriate promoter is a critical step in the genetic engineering process. For heterologous expression in bacteria like Escherichia coli, strong inducible promoters such as the T7 promoter are commonly used to achieve high-level protein production. In fungal hosts, both constitutive and inducible promoters have been utilized. For instance, the strong constitutive gpdA promoter from Aspergillus nidulans has been used for stable and high-level expression of biosynthetic genes in various fungi. In contrast, inducible promoters allow for temporal control of gene expression, which can be advantageous in separating the growth phase from the production phase, thereby reducing the metabolic burden on the host.

Genetic Tools for Pathway Engineering:

Several genetic tools are instrumental in the controlled expression and engineering of the enniatin biosynthetic pathway:

Expression Vectors: Plasmids are commonly used as vectors to introduce the esyn1 gene into host organisms. The choice of plasmid, including its copy number and selection marker, can significantly influence the expression level of the target gene.

Genome Integration: For stable and long-term production, integrating the esyn1 gene directly into the host chromosome is a preferred strategy. This eliminates the need for constant selective pressure to maintain plasmids and can lead to more consistent production levels.

CRISPR-Cas9: The advent of CRISPR-Cas9 technology has revolutionized genome editing, providing a powerful tool for precise and efficient genetic modifications. This system can be used to insert the esyn1 gene into specific genomic locations, as well as to modify native genes to redirect metabolic flux towards enniatin precursors.

Table 1: Genetic Tools for Controlled Expression in Enniatin Production interactive_table

Genetic Tool Description Application in Enniatin Production
Promoters DNA sequences that initiate transcription of a particular gene. - T7 promoter: Inducible, high-level expression in E. coli. - gpdA promoter: Constitutive, strong expression in fungal hosts.
Expression Vectors Plasmids used to introduce and express foreign genes in a host cell. High-copy number plasmids can increase the dosage of the esyn1 gene.
Genome Integration The process of inserting a gene into the host chromosome. Provides stable, long-term expression of the esyn1 gene.

| CRISPR-Cas9 | A genome editing tool for precise insertion, deletion, or modification of DNA. | Targeted integration of esyn1 and modification of competing metabolic pathways. |

Metabolic Engineering of Microbial Hosts

Strategies for Increased Enniatin Titer

A primary goal of metabolic engineering is to increase the final titer of the desired product. Several strategies have been successfully applied to boost enniatin production:

Increasing Precursor Supply: The biosynthesis of enniatins requires the precursors D-hydroxyisovaleric acid (D-Hiv) and various L-amino acids. The production of D-Hiv, derived from the Krebs cycle intermediate α-ketoisovalerate, is often a rate-limiting step. Overexpression of the ketoisovalerate reductase gene, which catalyzes the conversion of α-ketoisovalerate to D-Hiv, can significantly enhance the precursor pool. nih.gov Similarly, engineering the biosynthetic pathways of branched-chain amino acids (L-valine, L-leucine, and L-isoleucine) can further increase enniatin yields.

Blocking Competing Pathways: To maximize the carbon flux towards enniatin biosynthesis, it is often necessary to block or downregulate competing metabolic pathways. nih.gov By deleting genes that encode enzymes for pathways that consume the same precursors, metabolic flux can be redirected towards the desired product. nih.gov

Optimizing Cofactor Availability: The enniatin synthetase is a large multi-enzyme complex that requires cofactors for its activity. Ensuring a sufficient supply of these cofactors, such as S-adenosyl methionine (SAM) for the N-methylation of the amino acid precursors, is crucial for optimal enzyme function.

Table 2: Metabolic Engineering Strategies for Increased Enniatin Titer interactive_table

Strategy Target Pathway/Enzyme Outcome
Precursor Supply Enhancement Ketoisovalerate reductase Increased D-Hiv availability
Branched-chain amino acid biosynthesis Increased L-amino acid pool
Blocking Competing Pathways Pathways consuming α-ketoisovalerate Redirection of metabolic flux to enniatin

| Cofactor Engineering | S-adenosyl methionine (SAM) biosynthesis | Enhanced N-methylation of amino acids |

Engineering for Novel Enniatin Variant Production through Precursor Feeding and Domain Swaps

The modular nature of the enniatin synthetase enzyme provides opportunities for the production of novel enniatin analogs with potentially improved or different biological activities.

Precursor-Directed Biosynthesis: By feeding the fermentation culture with synthetic analogs of the natural precursors, it is possible to incorporate these unnatural building blocks into the enniatin structure. The success of this approach relies on the substrate flexibility of the adenylation (A) domains of the enniatin synthetase, which are responsible for recognizing and activating the amino acid and α-hydroxy acid precursors.

Domain Swapping: A more targeted approach to generating novel enniatins involves protein engineering of the enniatin synthetase itself. researchgate.net The A-domains within the synthetase determine the specificity for the incorporated amino acids. By swapping these domains with A-domains from other non-ribosomal peptide synthetases that recognize different amino acids, it is possible to create hybrid enzymes that produce novel enniatin variants. researchgate.net

Biosynthetic Pathway Reconstruction and Optimization

Reconstructing the enniatin biosynthetic pathway in a heterologous host, such as E. coli or Saccharomyces cerevisiae, offers several advantages, including faster growth rates, well-established genetic tools, and potentially simplified downstream processing. nih.gov

Heterologous Expression: The entire enniatin biosynthetic gene cluster, including the esyn1 gene and genes for precursor supply, can be introduced into a heterologous host. researchgate.net This allows for production in a host that may be more amenable to industrial-scale fermentation.

Pathway Optimization: Once the pathway is reconstituted, it can be further optimized by balancing the expression levels of the different biosynthetic genes, optimizing codon usage for the specific host, and engineering the host's central metabolism to provide an ample supply of precursors and energy. nih.gov Systems biology approaches, such as metabolic flux analysis, can be used to identify remaining bottlenecks in the pathway and guide further engineering efforts. mdpi.com

Mechanisms of Enniatin Biological Activity in Microbial Systems

Ionophoric Properties and Cation Transport

The fundamental mechanism behind the biological effects of enniatins is their ionophoric nature. nih.gov As lipophilic molecules, they can readily insert themselves into the lipid bilayers of cell membranes. nih.govresearchgate.net Once embedded, they facilitate the transport of cations across these membranes, a process that disrupts the essential electrochemical gradients necessary for cellular function. researchgate.net Enniatins can form stable, lipophilic complexes with various mono- and divalent cations, effectively shuttling them across membranes and altering intracellular ion concentrations. nih.govresearchgate.netdoi.org

Enniatins incorporate into microbial cell membranes and create pores that are selective for cations. nih.govresearchgate.netmdpi.com This process is not passive; it is a dynamic interaction influenced by both the structure of the enniatin molecule and the specific cations present in the environment. chemrxiv.orgresearchgate.net Research suggests that enniatins can form channels through a model of vertically stacked molecules that create sandwich complexes with the ions they transport. researchgate.net

The formation and structure of these pores are highly dependent on the type of cation. For instance, potassium (K⁺) transport is thought to occur via a "sandwich" model where two enniatin molecules enclose a single cation in a 2:1 complex. nih.govresearchgate.net The presence of different cations can alter the efficiency and mechanism of membrane incorporation. Sodium (Na⁺) has been shown to promote a cooperative, autocatalytic incorporation of enniatin B into the membrane, mediated by a distorted 2:1 complex. chemrxiv.orgresearchgate.net In contrast, K⁺ and cesium (Cs⁺) lead to a more direct but less efficient insertion due to the formation of more "ideal" 2:1 sandwich complexes. chemrxiv.orgresearchgate.net Other cations, like lithium (Li⁺), magnesium (Mg²⁺), and calcium (Ca²⁺), can form 1:1 "belted" complexes that are less effective at screening the cation's charge, which can lead to a partial extraction of the enniatin from the membrane. chemrxiv.orgresearchgate.net

By forming these cation-selective pores, enniatins dramatically increase the permeability of the microbial membrane to ions. nih.govresearchgate.net This leads to an uncontrolled flux of cations into or out of the cell, causing a significant disturbance of the normal physiological ion concentrations. nih.govresearchgate.net The disruption of ion homeostasis, particularly gradients of K⁺, Na⁺, and Ca²⁺, compromises vital cellular processes. nih.govmdpi.com This includes the maintenance of membrane potential, which is crucial for nutrient transport, ATP synthesis, and other essential functions. The resulting ionic imbalance and depolarization of the membrane potential can ultimately lead to cell death. researchgate.net

Antimicrobial Activity Against Bacteria

The ionophoric activity of enniatins is the primary driver of their antimicrobial properties. This activity, however, varies significantly between different types of bacteria, largely due to differences in their cell wall and membrane structures.

Enniatins generally exhibit notable efficacy against a range of Gram-positive bacteria. mdpi.com The lack of an outer membrane in these bacteria allows the enniatin molecules more direct access to the cytoplasmic membrane. Enniatin B has demonstrated inhibitory activity against pathogenic species such as Staphylococcus aureus, Clostridium perfringens, Listeria monocytogenes, and Enterococcus faecium. mdpi.comfrontiersin.orgnih.gov Similarly, Enniatin B1 has been reported to be active against C. perfringens and E. faecium. nih.govmdpi.com However, the activity can be strain-specific; for example, some studies have shown that Enniatin B1 lacks activity against strains of Bacillus subtilis. nih.govmdpi.com The potency of different enniatin analogues can also vary, with some research suggesting that Enniatin A is more active against Gram-positive bacteria than Enniatin B. mdpi.com

Bacterial SpeciesEnniatin AnalogueObserved ActivityReference
Staphylococcus aureusEnniatin BActive mdpi.comfrontiersin.org
Bacillus subtilisEnniatin B1Inactive nih.govmdpi.com
Clostridium perfringensEnniatin B, B1Active nih.govmdpi.commdpi.comfrontiersin.org
Listeria monocytogenesEnniatin BActive frontiersin.orgnih.gov
Enterococcus faeciumEnniatin B, B1Active nih.govmdpi.comfrontiersin.org

The unique, lipid-rich cell wall of Mycobacterium species makes them a target for lipophilic compounds like enniatins. Various enniatins have shown promising activity against these bacteria. frontiersin.orgresearchgate.net Enniatin A1, for instance, was identified as a potential anti-tuberculosis agent, demonstrating a time- and concentration-dependent bactericidal effect against Mycobacterium tuberculosis. nih.gov Its mechanism involves decreasing the membrane potential and intracellular ATP levels of the bacteria. nih.gov Other studies have confirmed the antibacterial effects of enniatin B against Mycobacterium phlei and M. paratuberculosis. frontiersin.org Furthermore, Enniatin B1 has shown moderate activity against Mycobacterium intracellulare, and mixtures of enniatins have also proven effective against M. tuberculosis. nih.govmdpi.com

Bacterial SpeciesEnniatin AnalogueObserved ActivityReference
M. phleiEnniatin BActive frontiersin.org
M. paratuberculosisEnniatin BActive frontiersin.org
M. tuberculosisEnniatin A1Bactericidal nih.gov
M. tuberculosisEnniatin B, B1, B4 (mixture)Active nih.govmdpi.com
M. intracellulareEnniatin B1Moderately Active mdpi.com

The activity of enniatins against Gram-negative bacteria is generally considered limited. mdpi.com The primary reason for this reduced efficacy is the presence of an outer membrane, which acts as a formidable permeability barrier, preventing the lipophilic enniatin molecules from reaching the inner cytoplasmic membrane. nih.gov Despite this barrier, some studies have reported inhibitory effects of Enniatin B and B1 against certain Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, Yersinia enterocolitica, Salmonella enterica, and Shigella dysenteriae. nih.govmdpi.comfrontiersin.orgnih.gov However, this activity is often inconsistent, with other studies showing no effect against specific strains of E. coli and S. dysenteriae, highlighting the variability in susceptibility even within this bacterial group. mdpi.com

Mechanistic Studies of Antibacterial Action

The antibacterial properties of enniatins, cyclic hexadepsipeptides derived from microbial sources, are attributed to several interconnected mechanisms that ultimately compromise bacterial viability. These mechanisms primarily revolve around the disruption of the bacterial cell membrane and the subsequent inhibition of critical cellular processes.

A principal mechanism of enniatin's antibacterial action is the induction of membrane depolarization. nih.govresearchgate.net Enniatins function as ionophores, molecules that facilitate the transport of ions across lipid membranes. researchgate.netresearchgate.netnih.gov Their lipophilic nature allows them to embed within the bacterial cell membrane, where they form complexes with cations, particularly alkali metal ions. nih.govmdpi.com This complexation creates cation-selective pores or channels through the membrane. researchgate.netnih.gov By shuttling these ions across the membrane, enniatins disrupt the cell's natural electrochemical gradient. nih.gov This leads to a dissipation of the membrane potential, a state known as depolarization, which is detrimental to the bacterium as it impairs essential functions like ATP synthesis and nutrient transport. nih.gov

Enniatins have been observed to inhibit the synthesis of essential bacterial macromolecules. nih.govresearchgate.netnih.gov This inhibitory action is considered a direct consequence of the membrane depolarization they cause. nih.govnih.gov The synthesis of DNA, RNA, and proteins are energy-intensive processes that rely on the integrity of the cell membrane and the availability of ATP. By disrupting the membrane potential and, consequently, the cell's energy production, enniatins effectively halt these vital synthetic pathways, leading to the cessation of bacterial growth and replication. nih.govnih.gov

The foundation of enniatin's ionophoric and membrane-depolarizing activity lies in its direct interaction with the lipids of the bacterial membrane. nih.govnih.gov The molecular structure of enniatins allows them to readily insert into the lipid bilayer. nih.govnih.govresearchgate.net Once integrated into the membrane, they alter its integrity and fluidity. nih.gov This interaction facilitates the formation of the ion-transporting complexes that lead to depolarization. The specific chemical structure of the enniatin variants and the composition of the bacterial lipids can influence the extent of this interaction, thereby affecting the antibacterial potency. nih.gov

Antifungal Activity

Enniatins also exhibit significant antifungal properties, targeting a range of fungal pathogens through mechanisms that often mirror their antibacterial actions, primarily involving membrane disruption.

Research has demonstrated the efficacy of enniatins against several fungal pathogens of clinical and agricultural importance. bohrium.com Studies have reported inhibitory activity against opportunistic human pathogens such as Candida albicans and Cryptococcus neoformans. researchgate.net Furthermore, enniatins have shown activity against fungi relevant to agriculture and biotechnology, including Beauveria bassiana and Trichoderma harzianum. bohrium.com However, it is noteworthy that the antifungal spectrum can be specific to the enniatin variant; for instance, enniatin B1 was found to lack activity against a range of fungi including Beauveria bassiana and Trichoderma harzianum in one study. mdpi.com

Table 1: Documented Antifungal Effects of Enniatins on Specific Pathogens

Fungal Pathogen Observed Effect Source(s)
Candida albicans Inhibitory Activity researchgate.net
Cryptococcus neoformans Inhibitory Activity researchgate.net
Beauveria bassiana Inhibitory Activity bohrium.com
Trichoderma harzianum Inhibitory Activity bohrium.com

Enniatins are themselves secondary metabolites produced by various Fusarium species. Their effect on the growth and development of these fungi is complex. Enniatin B has been shown to inhibit the development of Fusarium graminearum. mdpi.com Conversely, for the producing organisms, such as Fusarium tricinctum, enniatins may be utilized as a carbon source during later stages of growth, suggesting a role in self-regulation or nutrient cycling. tandfonline.comtandfonline.com The presence of enniatins can therefore play a significant role in the ecological competition and interaction among different Fusarium species in a shared environment. mdpi.comnih.gov

Enzyme Inhibition in Microbial Contexts

Inhibition of Drug Efflux Pumps (e.g., Pdr5p in Saccharomyces cerevisiae)

Enniatins, a class of cyclic hexadepsipeptides produced by various Fusarium species, have been identified as potent inhibitors of specific drug efflux pumps in microbial systems, an activity distinct from their well-known ionophoric properties. nih.gov A primary target of this inhibitory action is the Pleiotropic Drug Resistance 5 protein (Pdr5p) in the yeast Saccharomyces cerevisiae. nih.gov Pdr5p is a major ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) by actively extruding a wide range of xenobiotics from the cell. nih.govnih.gov The inhibition of this pump by enniatins represents a significant mechanism of their biological activity in microbial contexts, potentially reversing drug resistance.

Research has demonstrated that enniatins, including enniatin B, B1, and D, are effective and specific inhibitors of Pdr5p. nih.gov In one study, a non-toxic concentration of 5 µg/mL (approximately 7.8 µM) of each enniatin strongly curtailed the Pdr5p-mediated efflux of compounds like cycloheximide (B1669411) and cerulenin (B1668410) in yeast cells that overexpressed the transporter. nih.gov This inhibition leads to the intracellular accumulation of Pdr5p substrates, such as the fluorescent dye rhodamine 123. nih.gov The mode of inhibition by enniatin was found to be competitive with FK506, another known Pdr5p inhibitor. nih.gov Notably, these studies suggested that enniatins exhibit more potent inhibitory activity and lower toxicity than FK506. nih.gov Further investigation showed that enniatin B can inhibit the transport mediated by Pdr5p at concentrations as low as 5 µM. researchgate.net

The specificity of this interaction is a key feature; enniatins did not inhibit the function of Snq2p, a close homolog of Pdr5p in S. cerevisiae. nih.gov The molecular mechanism appears to involve the physical occlusion of the transporter's substrate-binding pocket. The relatively large size of the enniatin B molecule is thought to be sufficient to block the binding of other substrates, thereby inhibiting their transport. researchgate.net

However, there are some conflicting findings regarding the potency of enniatins compared to other inhibitors. While some research highlights enniatin B as a more potent inhibitor than FK506, another study using higher concentrations (20 μg/mL or 31.3 µmol/L enniatin B) found it to be less potent than FK506 for inhibiting the transport of trichothecene (B1219388) mycotoxins. nih.govnih.gov The sensitivity of Pdr5p to enniatin inhibition can also be influenced by specific amino acid residues. For instance, mutations at the S1360 position of Pdr5p (S1360A and S1360F) were shown to alter its sensitivity to enniatin B, indicating the importance of this residue in the inhibitor-transporter interaction. nih.govnih.gov

Table 1: Research Findings on the Inhibition of Pdr5p in Saccharomyces cerevisiae by Enniatins

Enniatin Variant(s)ConcentrationObserved EffectComparative PotencyReference
Enniatin B, B1, D~7.8 µM (5 µg/mL)Strong inhibition of cycloheximide and cerulenin efflux; accumulation of rhodamine 123.More potent and less toxic than FK506. nih.gov
Enniatin B5 µMInhibition of ScPdr5p-mediated probe transport.Not specified. researchgate.net
Enniatin B31.3 µM (20 µg/mL)Inhibition of deoxynivalenol (B1670258) (DON) and 15-acetyl-deoxynivalenol (15A-DON) transport.Less potent than FK506 in this specific assay. nih.gov
Enniatin B1Not specifiedIdentified as a potent and specific inhibitor of Pdr5p.Not specified. nih.gov

Ecological Roles of Enniatins in Microbial Interactions

Role in Fungal Virulence and Host-Pathogen Interactions

Enniatins are significant contributors to the pathogenic success of the fungi that produce them. They facilitate host invasion and colonization by compromising plant defenses and promoting disease development.

Pathogenicity and Virulence Factor in Plant Diseases

In contrast, the role of enniatins is more pronounced in other host plants. For instance, in the interaction between F. avenaceum and Angelica sinensis, a medicinal plant, enniatin B has been shown to be a significant virulence factor. Pathogenicity assays have demonstrated that the co-inoculation of F. avenaceum with enniatin B significantly increases the root rot disease index in A. sinensis. nih.govnih.gov This indicates that enniatins can actively enhance the aggressive nature of the fungal pathogen in certain hosts.

Table 1: Effect of Enniatin B on Fusarium avenaceum Pathogenicity in Angelica sinensis

TreatmentDisease Index (%)
F. avenaceum alone83.33
F. avenaceum + Enniatin B92.86

Data sourced from pathogenicity assays on Angelica sinensis roots. nih.govnih.gov

Modulation of Plant Defense Signaling (from a microbial perspective)

From the perspective of the producing microbe, enniatins serve as strategic molecules to manipulate the host's defense signaling pathways. One of the primary mechanisms by which enniatins achieve this is through their ionophoric properties. nih.govmdpi.comfrontiersin.org Enniatins can form pores in cellular membranes, including the mitochondrial membranes of plant cells, leading to a disruption of the electrochemical potential. mdpi.comnih.gov This interference with mitochondrial function can downregulate the production of ATP, the primary energy currency of the cell. mdpi.com

A reduction in ATP availability can have significant consequences for the plant's defense capabilities. Many plant defense responses, such as the synthesis of antimicrobial compounds and the reinforcement of cell walls, are energy-intensive processes. Furthermore, the export of toxins from plant cells, a crucial detoxification mechanism, is an active process that requires ATP. mdpi.com By depleting the plant cell's energy reserves, enniatins can effectively cripple these defense mechanisms, rendering the plant more susceptible to fungal invasion and colonization. This modulation of the host's energy metabolism represents a sophisticated strategy employed by the fungus to overcome plant defenses.

Interspecific Competition and Niche Shaping

In the competitive microbial world, the production of secondary metabolites like enniatins is a key strategy for securing resources and establishing dominance within a particular ecological niche. Enniatins play a crucial role in mediating interactions between different fungal species.

Inhibition of Competitor Fungi

Enniatins exhibit antifungal properties that can suppress the growth of competing fungal species. A notable example is the interaction between F. avenaceum, an enniatin producer, and Fusarium graminearum, a common competitor in cereal crops. mdpi.com In vitro studies have demonstrated that enniatin B can inhibit the growth of F. graminearum. mdpi.com This inhibitory effect gives F. avenaceum a competitive advantage in colonizing plant tissues and accessing nutrients. The ability to produce enniatins can therefore be a determining factor in the outcome of interspecific fungal competition.

Table 2: Effect of Enniatin B on the Growth of Fusarium graminearum

TreatmentMycelial Growth Inhibition (%)
Control0
Enniatin BSignificant inhibition observed

Finding based on in vitro fungal competition assays. mdpi.com

Stimulation of Producer Fungi Growth

Interestingly, while enniatins can be detrimental to competing fungi, there is evidence to suggest that they may have a stimulatory effect on the growth of the producing fungus. Research has shown that enniatin B can promote the growth of F. avenaceum. mdpi.com This phenomenon, known as autostimulation, suggests that enniatins may act as signaling molecules that regulate the growth and development of the fungal colony. By both inhibiting competitors and promoting self-growth, enniatins contribute to the successful establishment and proliferation of the producing fungus.

Chemical Language Mediating Microbial Communication

The multifaceted roles of enniatins in inhibiting competitors and stimulating self-growth point to their function as a form of chemical language that mediates microbial communication and shapes community structure. While not explicitly defined as quorum-sensing molecules in the existing literature, their concentration-dependent effects on fungal growth and interaction are indicative of a sophisticated signaling system. nih.govmdpi.comnih.gov Through the production and secretion of enniatins, Fusarium species can sense their population density and the presence of competing microbes, allowing them to modulate their growth and competitive strategies accordingly. This chemical communication is a vital aspect of their ecological success, enabling them to effectively compete for resources and establish a favorable niche.

Interaction with Other Microbial Metabolites

Enniatins, produced primarily by Fusarium species such as F. avenaceum, frequently co-occur with other mycotoxins in agricultural commodities, most notably deoxynivalenol (B1670258) (DON), which is mainly produced by F. graminearum and F. culmorum. nih.govnih.gov This co-contamination is a significant concern as the combined presence of these mycotoxins can lead to complex interactions, resulting in synergistic, antagonistic, or additive effects on various microbial systems. mdpi.comresearchgate.net The nature of these interactions is often dependent on the concentrations of the individual mycotoxins and the specific microorganisms involved. researchgate.net

Research has shown that the interplay between enniatins and DON can significantly influence the competitive dynamics between different Fusarium species. For instance, enniatin B (ENB) has been observed to inhibit the growth of the DON-producing fungus F. graminearum, suggesting it may provide a competitive advantage to the ENB-producing fungus, F. avenaceum. nih.govmdpi.com Conversely, DON has been found to promote the growth of F. avenaceum at certain concentrations. mdpi.com However, when ENB and DON are present together, a synergistic inhibitory effect on the growth of both F. graminearum and F. avenaceum has been reported, indicating a strong toxic outcome for both fungi from their combined presence. nih.govmdpi.com

The interactions between these mycotoxins are not limited to inter-species competition within the Fusarium genus. Their combined effects have been studied on various microorganisms, revealing a spectrum of outcomes. The complexity of these interactions highlights the ecological significance of mycotoxin co-occurrence in shaping microbial community structures and functions. nih.govresearchgate.net

Table 1: Combined Effects of Enniatin B (ENB) and Deoxynivalenol (DON) on Microbial Systems

Interacting MycotoxinsTarget Organism(s)Observed EffectReference(s)
Enniatin B + DeoxynivalenolFusarium graminearumSynergistic growth reduction researchgate.netmdpi.com
Enniatin B + DeoxynivalenolFusarium avenaceumSynergistic growth reduction researchgate.netmdpi.com
Enniatin B (alone)Fusarium graminearumInhibited development mdpi.com
Deoxynivalenol (alone)Fusaurus avenaceumPromoted growth mdpi.com

Influence on Microbial Communities

The presence of enniatins, alone or in combination with other mycotoxins like DON, can potentially influence the microbial communities associated with host plants. nih.gov While DON has been noted to alter the structure of soil microflora, the specific impact of the enniatin-DON co-occurrence on the wheat microbiota remains an area requiring further investigation. nih.gov The known antibacterial and antifungal properties of enniatins suggest they could play a role in structuring the endophytic and epiphytic microbial populations of plants. nih.govmdpi.commdpi.com

Enniatins have demonstrated inhibitory effects against a range of bacteria, including both Gram-positive and Gram-negative species. mdpi.com For example, different enniatin analogues can inhibit various bacterial strains commonly found in intestinal microbiota, which suggests a potential for similar activity within the plant's microbiome. mdpi.com Enniatin A1 has been shown to be particularly active, reducing the growth of several bacterial strains. mdpi.com This antimicrobial activity could alter the balance of microbial communities on and within plant tissues, potentially affecting plant health and disease resistance. The interaction between these mycotoxins and the plant microbiota is a critical area of study, as understanding these relationships could lead to more sustainable agricultural practices. nih.gov

The application of biocontrol agents (BCAs) is a promising strategy for managing plant diseases caused by Fusarium species. However, the effectiveness of these BCAs can be influenced by the presence of mycotoxins like enniatins in the agricultural environment. nih.gov

Studies have investigated the effect of enniatins on various microorganisms used as BCAs. For instance, Enniatin B has been shown to act as an antifungal agent against Trichoderma harzianum, a well-known BCA. nih.gov Similarly, a lack of antifungal activity by enniatin B1 was observed against T. harzianum. mdpi.comnih.gov This suggests that certain enniatins could potentially inhibit the growth and efficacy of some fungal BCAs.

In contrast, some bacterial BCAs appear to be more tolerant. Research on a promising Streptomyces strain, used to control F. graminearum and reduce DON accumulation, showed that the bacterium's metabolome was only minimally affected by exposure to enniatin B. unimi.it Importantly, the Streptomyces strain retained its ability to suppress DON biosynthesis even after being exposed to ENB, indicating that its biocontrol characteristics were maintained. unimi.it This resilience is crucial for the successful application of such BCAs in fields where enniatin-producing fungi are present. Further research is needed to explore the full range of interactions between enniatins and various BCAs to optimize integrated disease management strategies. nih.gov

Table 2: Effect of Enniatins on Selected Biocontrol Agents

Enniatin AnalogueBiocontrol AgentObserved EffectReference(s)
Enniatin BStreptomyces sp.Maintained its biocontrol characteristics unimi.it
Enniatin BTrichoderma harzianumAntifungal activity nih.gov
Enniatin B1Trichoderma harzianumLack of antifungal activity mdpi.comnih.gov

Mentioned Compounds

Structure Activity Relationships of Enniatins in Microbial Models

Correlation Between Enniatin Structural Variations and Antimicrobial Potency

The antimicrobial potency of enniatins is significantly influenced by the nature of the side chains on their N-methyl amino acid residues. nih.govnih.gov These variations in the side chains, which differentiate the various enniatin analogues, directly impact their biological activity. mdpi.com Enniatins demonstrate activity primarily against Gram-positive bacteria and Mycobacterium, with no reported activity against Gram-negative bacteria. nih.govmdpi.com

The following table presents the Minimum Inhibitory Concentration (MIC) values for different enniatin analogues against a panel of microorganisms, illustrating the impact of structural variations on antimicrobial potency.

MicroorganismEnniatin A (μM)Enniatin A1 (μM)Enniatin B (μM)Enniatin B1 (μM)
Bacillus subtilis3.126.25>10012.5
Staphylococcus aureus3.126.25>10012.5
Clostridium perfringens3.123.1212.56.25
Enterococcus faecalis6.2512.5>10025
Mycobacterium smegmatis1.563.12>1006.25
Candida albicans3.123.12>1006.25

Data sourced from a comparative study on the antimicrobial activity of fungal cyclohexadepsipeptides. mdpi.com

Influence of N-Methyl Amino Acid Residues on Biological Activity

The core structure of enniatins consists of alternating D-2-hydroxyisovaleric acid and N-methyl-L-amino acid residues. nih.gov The N-methylation of the amino acid residues is a crucial structural feature that significantly impacts the biological activity of these molecules. researchgate.net This modification confers several key properties to the peptide backbone.

Firstly, N-methylation increases the lipophilicity of the molecule. researchgate.net This enhanced lipophilic character allows enniatins to more readily insert into the lipid bilayers of cell membranes. frontiersin.org This is central to their primary mechanism of action, which involves acting as ionophores—molecules that can transport ions across biological membranes. taylorfrancis.comnih.gov By creating channels or pores, they disrupt the physiological ion balance within the cell, which can lead to the inhibition of essential processes and ultimately microbial cell death. taylorfrancis.comfrontiersin.org

Secondly, the presence of N-methyl groups introduces conformational constraints on the peptide backbone. This results in a more defined three-dimensional structure and can increase the molecule's stability against enzymatic degradation by proteases. researchgate.net The low substrate specificity of the enzyme responsible for enniatin biosynthesis, enniatin synthetase, allows for the incorporation of different N-methyl-L-amino acids (commonly valine, isoleucine, and leucine), leading to the natural diversity of enniatin analogues. nih.govtaylorfrancis.com This variability in the N-methyl amino acid residues is the primary determinant of the different antimicrobial profiles observed among the enniatin family of compounds. mdpi.com

Differential Activity of Enniatin Analogues (e.g., Enniatin A vs. Enniatin B)

The difference in antimicrobial activity between enniatin analogues is most clearly demonstrated by comparing Enniatin A and Enniatin B. Enniatin A is composed of three N-methyl-L-isoleucine residues, which have sec-butyl side chains. In contrast, Enniatin B contains three N-methyl-L-valine residues, characterized by iso-propyl side chains. taylorfrancis.com This seemingly minor structural difference leads to a significant divergence in their antimicrobial potency. mdpi.com

Across numerous studies, Enniatin A consistently demonstrates superior activity against Gram-positive bacteria compared to Enniatin B. mdpi.com For example, against strains like Bacillus subtilis and Staphylococcus aureus, Enniatin A has a low MIC value of 3.12 µM, whereas Enniatin B is largely inactive, with an MIC greater than 100 µM. mdpi.com Enniatin B does show some activity against certain bacteria, such as Clostridium perfringens (MIC of 12.5 µM), but it remains significantly less potent than Enniatin A (MIC of 3.12 µM). mdpi.comnih.gov

The following table summarizes the structural differences and activity hierarchy of the main enniatin analogues.

Enniatin AnalogueN-Methyl Amino Acid CompositionSide Chain CompositionGeneral Antimicrobial Potency Ranking
Enniatin A3x N-Me-Isoleucine3x sec-butyl1 (Most Potent)
Enniatin A12x N-Me-Isoleucine, 1x N-Me-Valine2x sec-butyl, 1x iso-propyl2
Enniatin B11x N-Me-Isoleucine, 2x N-Me-Valine1x sec-butyl, 2x iso-propyl3
Enniatin B3x N-Me-Valine3x iso-propyl4 (Least Potent)

Advanced Analytical Methodologies in Enniatin Research

Quantitative Analysis of Enniatins in Microbial Cultures

Accurate quantification of enniatins in complex microbial culture matrices is fundamental for a wide range of studies, from assessing fungal metabolism to screening for novel bioactive analogues. Liquid chromatography coupled with mass spectrometry has emerged as the gold standard for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and selective quantification of enniatins. This method offers high specificity by monitoring specific precursor-to-product ion transitions for each enniatin analogue, minimizing interference from the complex culture matrix.

Researchers have developed and validated numerous LC-MS/MS methods for the simultaneous determination of major enniatins, such as enniatins A, A1, B, and B1, in various microbial extracts. These methods typically involve a reversed-phase liquid chromatography separation followed by detection using a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in positive ion mode. The high ionization efficiency of enniatins under these conditions contributes to the excellent sensitivity of the assay.

Key aspects of LC-MS/MS method development include the optimization of chromatographic conditions to achieve baseline separation of the different enniatin analogues and the fine-tuning of mass spectrometric parameters, such as collision energy and fragmentor voltage, to maximize the signal intensity of the selected reaction monitoring (SRM) transitions. The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification by compensating for matrix effects and variations in instrument response.

Table 1: Representative LC-MS/MS Parameters for Enniatin Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Enniatin A682.4440.325
Enniatin A1668.4426.325
Enniatin B640.4412.320
Enniatin B1654.4426.320

This table is interactive. Click on the headers to sort the data.

LC-HRMS for Metabolite Profiling

Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) has become an indispensable tool for in-depth metabolite profiling of enniatins in microbial cultures. Unlike targeted LC-MS/MS, LC-HRMS provides full-scan mass spectra with high mass accuracy and resolution, enabling the untargeted detection and identification of a wide range of known and novel enniatin analogues and their metabolites.

This approach is particularly valuable for discovering new enniatin variants produced by different fungal strains or under varying culture conditions. The high mass accuracy of HRMS allows for the confident determination of elemental compositions for detected ions, which is a critical step in the tentative identification of unknown compounds. Subsequent fragmentation analysis (MS/MS) on the HRMS instrument provides structural information for further characterization.

Metabolomics Approaches for Biosynthesis and Interaction Studies

Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, offers a powerful lens through which to study enniatin biosynthesis and their complex interactions with the producing organism and its environment.

Discovery of Differentially Produced Compounds

Untargeted metabolomics workflows, typically employing LC-HRMS, can be used to compare the metabolic profiles of different fungal strains or the same strain grown under different conditions (e.g., varying nutrient availability, temperature, or co-cultivation with other microbes). By applying multivariate statistical analysis to the vast datasets generated, researchers can identify enniatin-related compounds that are differentially produced. This approach can reveal novel enniatin analogues or biosynthetic intermediates that may have unique biological activities.

Understanding Metabolic Pathways and Regulation

Metabolomics studies can provide crucial insights into the regulation of enniatin biosynthesis. By correlating changes in the levels of enniatins with other metabolites in the fungal cell, it is possible to infer connections to primary metabolic pathways that supply the precursor molecules. For instance, alterations in the intracellular pools of amino acids like valine, leucine, and isoleucine, or the α-hydroxy acid, D-2-hydroxyisovaleric acid, can be monitored alongside enniatin production to understand precursor supply and its impact on the final enniatin profile.

Methods for Precursor and Enzyme Activity Analysis

A deeper understanding of enniatin biosynthesis requires analytical methods to quantify the building blocks of these molecules and to measure the activity of the key enzyme responsible for their assembly, the enniatin synthetase.

The primary precursors for enniatin biosynthesis are branched-chain amino acids (L-valine, L-leucine, L-isoleucine) and D-2-hydroxyisovaleric acid. The analysis of these precursors in microbial cultures is essential for understanding the metabolic flux towards enniatin production.

Amino Acid Analysis: The intracellular and extracellular concentrations of amino acids can be determined using various analytical techniques. A common approach involves pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC), followed by separation and quantification using reversed-phase HPLC with fluorescence or UV detection. LC-MS/MS methods are also increasingly used for their high sensitivity and specificity in quantifying underivatized amino acids.

D-2-hydroxyisovaleric Acid Analysis: The quantification of this α-hydroxy acid can be achieved by gas chromatography-mass spectrometry (GC-MS) after derivatization to increase its volatility. LC-MS/MS methods have also been developed for its direct analysis in culture supernatants.

The central enzyme in enniatin biosynthesis is the enniatin synthetase, a large multifunctional non-ribosomal peptide synthetase (NRPS). Assaying the activity of this enzyme is crucial for biochemical characterization and for understanding the regulation of enniatin production.

In Vitro Enzyme Assays: These assays typically utilize purified or partially purified enniatin synthetase. The enzyme is incubated with its substrates (the specific amino acid, D-2-hydroxyisovaleric acid, ATP, and the methyl group donor S-adenosyl methionine). The reaction products, the enniatins, are then extracted and quantified by HPLC or LC-MS/MS. This allows for the determination of kinetic parameters and substrate specificity of the enzyme.

Cell-Free Synthesis Systems: Crude cell extracts containing the enniatin synthetase can also be used for in vitro synthesis studies. While not providing the purity of an assay with a purified enzyme, this approach can be useful for initial screening of enzyme activity and for studying the effects of cellular components on biosynthesis.

Heterologous Expression and Purification: For detailed enzymatic studies, the gene encoding the enniatin synthetase can be heterologously expressed in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant enzyme can then be purified to homogeneity, allowing for precise in vitro characterization of its activity and substrate preferences.

Table 2: Summary of Analytical Methods in Enniatin Research

Analytical TaskPrimary MethodologyKey Information Obtained
Quantitative Analysis LC-MS/MSAccurate concentrations of known enniatins.
Metabolite Profiling LC-HRMSDetection and identification of known and novel enniatins and their metabolites.
Biosynthesis Studies Metabolomics (LC-HRMS)Identification of differentially produced compounds and understanding of metabolic regulation.
Precursor Analysis HPLC, GC-MS, LC-MS/MSQuantification of amino acid and D-2-hydroxyisovaleric acid precursors.
Enzyme Activity Analysis In vitro assays with purified/recombinant enzymeKinetic parameters and substrate specificity of enniatin synthetase.

This table is interactive. You can filter the data by selecting a specific analytical task.

Future Research Directions and Biotechnological Potential

Discovery of Novel Enniatin Analogues from Underexplored Microbial Niches

The search for novel bioactive compounds is progressively moving towards unique and less-explored environments. Endophytic and marine fungi, in particular, represent vast, untapped reservoirs of microbial diversity and are considered promising sources for the discovery of new enniatin analogues with potentially enhanced or novel biological activities.

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel secondary metabolites. scielo.brnih.gov The unique symbiotic relationship between the fungus and its host plant can induce the production of a diverse array of bioactive compounds, including novel enniatins. Several studies have highlighted the potential of endophytic fungi as microfactories for new therapeutic agents. scielo.brmdpi.com

Research has led to the isolation and identification of various enniatins from endophytic fungal strains. For example, Fusarium tricinctum Corda, an endophyte isolated from the fruits of Hordeum sativum Jess., has been shown to produce a range of enniatins, including a new analogue, Enniatin Q, alongside known compounds such as Enniatins A, A1, B, B1, and B2. nih.gov Another study isolated Enniatins B, B1, and G from the endophytic fungus Fusarium dimerum Penzig, found in Magnolia x soulangeana. nih.govingentaconnect.comingentaconnect.com These findings underscore the potential of endophytic fungi as a valuable resource for discovering new additions to the enniatin family of compounds.

Endophytic FungusHost PlantEnniatin Analogues Produced
Fusarium tricinctum CordaHordeum sativum Jess. (fruits)Enniatin A, A1, B, B1, B2, Q (new analogue) nih.gov
Fusarium dimerum PenzigMagnolia x soulangeanaEnniatin B, B1, G nih.govingentaconnect.comingentaconnect.com

The marine environment, characterized by its unique physical and chemical conditions, harbors a vast diversity of fungi that have evolved unique metabolic pathways to produce a wide array of novel bioactive compounds. medpath.comnih.govresearchgate.net Marine fungi are increasingly recognized as a promising source for the discovery of new drugs and other biotechnologically relevant molecules. medpath.comnih.govresearchgate.netacademicjournals.org

Investigations into marine-derived fungi have already yielded novel enniatin analogues. A notable example is the discovery of Enniatin G, a novel cyclohexadepsipeptide, which was isolated from the mangrove fungus Halosarpheia sp. (strain 732) from the South China Sea. researchgate.net This fungus, also identified as a Fusarium sp., was found to produce Enniatin G alongside the known Enniatins B and B4. researchgate.netresearchgate.net The discovery of new enniatins from marine fungi highlights the immense potential of this underexplored ecological niche for finding novel chemical entities with valuable biological activities.

Marine FungusSourceEnniatin Analogues Produced
Halosarpheia sp. (strain 732) / Fusarium sp.Mangrove from the South China SeaEnniatin G (novel), B, B4 researchgate.netresearchgate.net

Advancements in Synthetic Biology for Tailored Enniatin Production

Synthetic biology offers powerful tools to engineer biological systems for the production of valuable compounds. biocom.orgmcgill.cayoutube.comfrontiersin.org In the context of enniatins, these advancements are being harnessed to create "designer" molecules with customized properties and to develop robust microbial "cell factories" for their sustainable and efficient production.

Enniatins are synthesized by large, multimodular enzymes called nonribosomal peptide synthetases (NRPSs). springernature.comnih.govspringernature.com The modular nature of these enzymatic assembly lines makes them prime targets for protein engineering. By modifying, swapping, or combining the various domains and modules of NRPSs, it is theoretically possible to control the incorporation of different precursor molecules, thereby generating a vast array of novel enniatin analogues with altered structures and potentially improved functionalities. springernature.comspringernature.comnih.gov

Recent advancements in understanding NRPS structure and function, coupled with powerful genetic engineering techniques, are making the rational design of hybrid NRPSs a tangible reality. nih.govnih.govbiorxiv.org For instance, the "eXchange Unit between T domains" (XUT) approach has been developed to allow for the efficient assembly of NRPS fragments from different sources, enabling the production of new-to-nature peptides. nih.govbiorxiv.org The application of such strategies to the enniatin synthetase could lead to the creation of libraries of novel enniatin derivatives with tailored properties, such as enhanced target specificity or increased stability.

The industrial-scale production of enniatins and their engineered analogues requires the development of robust and efficient microbial host systems, often referred to as cell factories. mdpi.comirapa.org The goal is to create microorganisms that can produce the desired compounds at high titers and yields in a sustainable and cost-effective manner. irapa.orgnih.govnih.govmdpi.com This involves not only introducing the biosynthetic pathway for enniatin production into a suitable host, such as yeast or bacteria, but also optimizing the host's metabolism to support high levels of production. mdpi.com

Strategies to enhance the robustness of these cell factories include strengthening their tolerance to metabolic inhibitors and harsh fermentation conditions. nih.govnih.gov Metabolic engineering and synthetic biology tools are employed to rewire the host's cellular processes, ensuring that a sufficient supply of precursor molecules is available for enniatin synthesis and that the metabolic burden on the cell is minimized. irapa.orgmdpi.com The development of such optimized cell factories is crucial for moving from laboratory-scale discovery to the sustainable industrial production of both natural and designer enniatins. mdpi.com

Microbial Biotransformation and Degradation of Enniatins

Understanding how microorganisms interact with and modify enniatins is another critical area of research. This includes the study of microbial biotransformation, where microorganisms can be used to create novel enniatin derivatives through enzymatic modifications, and biodegradation, which is essential for understanding the environmental fate of these compounds.

Several studies have demonstrated the capacity of various bacteria to degrade enniatins. For instance, different strains of Bacillus subtilis have been shown to reduce the concentration of Enniatins A, A1, B, and B1 in vitro. cabidigitallibrary.org Similarly, strains of Bacillus licheniformis and Bacillus pumilus have been identified as capable of significantly reducing Enniatin B levels. nih.gov The bacterium Bacillus tequilensis has also been shown to effectively degrade Enniatin B, with the culture supernatant playing a major role in this process. mdpi.com Probiotic bacteria, such as various Lactobacillus strains, have also been investigated for their ability to reduce enniatin concentrations. researchgate.net This research into the microbial degradation of enniatins not only provides insights into their environmental persistence but also opens up possibilities for enzymatic detoxification and bioremediation strategies. nih.govuni-goettingen.de

MicroorganismEnniatin(s) DegradedKey Findings
Bacillus subtilis (various strains)Enniatins A, A1, B, B1Demonstrated in vitro reduction of enniatin levels. cabidigitallibrary.org
Bacillus licheniformisEnniatin BNine strains showed a reduction of more than 90%. nih.gov
Bacillus pumilusEnniatin BTwo strains showed a reduction between 70% and 90%. nih.gov
Bacillus tequilensisEnniatin BCapable of degrading over 70% of Enniatin B, with potential for optimization to over 81%. mdpi.com
Probiotic Bacteria (e.g., Lactobacillus strains)Enniatins A, A1, B, B1Showed significant reduction of enniatins in vitro. researchgate.net

Identification of Enniatin-Degrading Microorganisms

The biodegradation of enniatins is a promising avenue for mitigating their presence in contaminated food and feed. Research has focused on identifying microorganisms from various environments that are capable of breaking down these mycotoxins. The primary strategy for discovery involves isolating microbes from sources where enniatin-producing fungi are prevalent, such as soil, grains, nuts, and water, and screening their ability to grow in a minimal medium with enniatin as the sole carbon source. Current time information in Paris, FR.uni-goettingen.de

Several bacterial and fungal species have been identified for their enniatin-degrading capabilities. A notable bacterium, identified through 16S rRNA gene analysis, is Bacillus licheniformis K4, which was isolated from wheat field soil. Current time information in Paris, FR.uni-goettingen.de Other bacteria from the Bacillus genus, such as Bacillus tequilensis and Bacillus subtilis, have also demonstrated significant potential in degrading enniatin B. mdpi.comwalshmedicalmedia.com For instance, studies have shown that B. tequilensis can degrade over 70% of enniatin B, a rate that can be enhanced through process optimization. mdpi.com Similarly, strains of Paenibacillus polymyxa have been found to effectively degrade enniatin B. mdpi.com

Beyond the Bacillus genus, other bacteria like Erwinia gerundensis 6E4, isolated from barley kernels, have exhibited a profound ability to not only inhibit the growth of the enniatin-producing fungus Fusarium tricinctum but also to drastically reduce enniatin concentrations in co-cultures. tandfonline.com Probiotic bacteria, including various species of Lactobacillus and Bifidobacterium, have also been investigated and shown significant in vitro reduction of enniatins. researchgate.net

Fungal species have also been identified as potent enniatin degraders. Isolates from hazelnuts and wheat field soil, identified as belonging to the genera Acremonium (F18) and Clonostachys (F20), have shown the ability to break down enniatins. uni-goettingen.de

The following table summarizes key microorganisms identified for their enniatin degradation potential.

MicroorganismTypeSource of IsolationEnniatins DegradedReference
Bacillus licheniformis K4BacteriumWheat field soilEnniatin Mix Current time information in Paris, FR.uni-goettingen.de
Bacillus tequilensisBacteriumNot SpecifiedEnniatin B mdpi.com
Paenibacillus polymyxaBacteriumNot SpecifiedEnniatin B mdpi.com
Bacillus subtilis (various strains)BacteriumNot SpecifiedEnniatins A, A1, B, B1 walshmedicalmedia.com
Erwinia gerundensis 6E4BacteriumBarley kernelsEnniatins A, A1, B, B1 tandfonline.com
Acremonium sp. F18FungusWheat field soilEnniatin Mix uni-goettingen.de
Clonostachys sp. F20FungusHazelnutsEnniatin Mix uni-goettingen.de
Probiotic Bacteria (Lactobacillus, Bifidobacterium)BacteriaNot SpecifiedEnniatins researchgate.net

Enzymatic Mechanisms of Enniatin Detoxification

The detoxification of enniatins by microorganisms is an enzymatic process that leads to the formation of less toxic products. uni-goettingen.de The primary mechanism involves the cleavage of the cyclic structure of the enniatin molecule. uni-goettingen.de Enniatins are cyclohexadepsipeptides, meaning their ring structure is composed of alternating amide and ester bonds. nih.gov

Research indicates that microbial degradation proceeds via the hydrolysis of either an ester or an amide bond, which opens up the 18-membered ring. uni-goettingen.de This results in the formation of linear, open-chain molecules that are considered to be significantly less toxic than their cyclic precursors. For example, the degradation of enniatins A, A1, B, and B1 by Bacillus licheniformis resulted in linearized products with corresponding increases in molecular mass, consistent with the addition of a water molecule during hydrolysis. uni-goettingen.de

Studies with Bacillus tequilensis have shown that the culture supernatant, which contains extracellular enzymes, is primarily responsible for the degradation of enniatin B, significantly outperforming the intracellular extracts or the bacterial suspension itself. mdpi.com This suggests that the relevant enzymes are secreted by the microorganisms into their surrounding environment. While specific enzymes responsible for this hydrolysis have not yet been fully isolated and characterized, the process is consistent with the action of hydrolases, such as esterases or amidases. The identification of three ester compounds as potential degradation products of enniatin B by B. tequilensis further supports the role of esterase activity. mdpi.com

The enzymatic transformation is considered a form of biological detoxification. uni-goettingen.de The resulting linear molecules have altered chemical properties that reduce their biological activity and toxicity.

Agricultural and Environmental Biotechnological Applications

Development of Biocontrol Agents Utilizing Enniatins

Enniatins themselves exhibit a broad spectrum of biological activities that make them candidates for development as biocontrol agents in agriculture. nih.govnih.govresearchgate.net Their inherent insecticidal, antifungal, and antibacterial properties provide a natural basis for crop protection applications. nih.govmdpi.com

Antifungal and Antibacterial Activity: Enniatins have demonstrated inhibitory effects against a range of plant pathogenic fungi. Studies have shown that purified enniatins can inhibit the growth of mycotoxigenic molds such as Aspergillus flavus, Penicillium expansum, and various Fusarium species, including F. verticilloides and F. oxysporum. nih.govnih.govbohrium.com This suggests their potential use as biofungicides to control fungal diseases in crops. Furthermore, enniatins possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including plant pathogens. nih.govresearchgate.net

Insecticidal Activity: The insecticidal properties of enniatins have been confirmed against several insect pests. researchgate.net This activity makes them potential candidates for the development of bioinsecticides as an alternative to synthetic chemical pesticides.

The development of biocontrol agents could involve either the direct application of purified enniatins or the use of enniatin-producing microbial strains. However, it is crucial to consider that enniatins are also phytotoxic, and their application could potentially harm the crops they are meant to protect. researchgate.net Research has shown that enniatins can cause necrotic lesions on plant tissues, such as potato tubers. nih.gov Therefore, future development in this area must focus on optimizing formulations and application methods to target pests and pathogens effectively without causing significant crop damage. Another approach involves using microorganisms that produce enniatins as part of their competitive arsenal (B13267) against other microbes in the plant environment.

Biological Activity of EnniatinsTarget OrganismsPotential ApplicationReference
Antifungal Aspergillus spp., Penicillium spp., Fusarium spp., Beauveria bassiana, Trichoderma harzianumBiofungicide nih.govnih.govnih.gov
Antibacterial Bacillus subtilis, Mycobacterium spp., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliBactericide nih.gov
Insecticidal Various insect pestsBioinsecticide nih.govresearchgate.net
Anthelmintic NematodesNematicide researchgate.net

Strategies for Managing Fungal Contamination in Crops

Managing contamination by enniatin-producing Fusarium species, such as F. avenaceum and F. tricinctum, requires an integrated approach that combines strategies before, during, and after harvest. seedforward.comnih.govacs.org The goal is to minimize fungal infection and subsequent mycotoxin accumulation in cereals like wheat, barley, and oats. nih.gov

Pre-Harvest Strategies:

Agronomic Practices: Crop rotation is a critical tool; rotating away from cereal crops for at least one to two years can help break the disease cycle, as Fusarium can overwinter on crop stubble. keepitclean.ca Maize is a particularly high-risk preceding crop for wheat. seedforward.com Tillage to bury infected crop residues can also significantly reduce the risk of infection. nih.gov

Resistant Varieties: Planting crop varieties with genetic resistance to Fusarium Head Blight (FHB) is one of the most effective and environmentally friendly management strategies. nih.govkeepitclean.ca Resistant varieties can reduce mycotoxin levels by a significant margin. seedforward.com

Chemical Control: The application of fungicides during the flowering stage of the crop can be necessary, especially under conditions favorable for fungal infection (e.g., high humidity). seedforward.comkeepitclean.ca Azole-based fungicides are often recommended for managing FHB and can reduce deoxynivalenol (B1670258) (a co-contaminating mycotoxin) levels by 50-70%; this can also impact the growth of enniatin-producing species. seedforward.com

Biological Control: An emerging strategy is the use of antagonistic microorganisms as biocontrol agents. For example, the bacterium Erwinia gerundensis has been shown to inhibit the growth of F. tricinctum and prevent its production of enniatins on barley. tandfonline.com Similarly, applying non-toxigenic strains of Streptomyces spp. can be effective against Fusarium species. unimi.it

Post-Harvest Strategies:

Drying and Storage: Proper drying of harvested grains to safe moisture levels is crucial to prevent the growth of Fusarium and other storage fungi. Grains should be stored in clean, dry, and cool conditions.

An integrated management plan combining these strategies is essential for effectively controlling Fusarium contamination and mitigating the risk of enniatins in the food and feed supply chain. frontiersin.org

Q & A

Q. What are the standard methods for detecting and quantifying Enniatins in microbial cultures?

Enniatin detection typically employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which provides high sensitivity and specificity for cyclic depsipeptides. For quantification, calibration curves using purified Enniatin standards are essential. Researchers must validate methods by assessing recovery rates (e.g., spiked samples) and limit of detection (LOD) to ensure reproducibility .

Q. What key enzymes and precursors are involved in Enniatin biosynthesis?

Enniatin synthetase (ESYN), a 347 kDa multidomain enzyme encoded by the esyn1 gene in Fusarium scirpi, catalyzes the non-ribosomal synthesis of Enniatins. The enzyme requires D-α-hydroxyisovalerate (D-Hiv) and L-valine as precursors. In recombinant hosts like Bacillus subtilis, D-Hiv supplementation is critical due to the absence of fungal D-hydroxyisovalerate dehydrogenase .

Q. Which microbial species are primary sources of Enniatin production?

Filamentous fungi, particularly Fusarium spp. (e.g., F. scirpi, F. avenaceum), are natural Enniatin producers. Recent studies have engineered bacterial hosts like B. subtilis for heterologous production, achieving yields up to 100 mg/L under optimized conditions (e.g., 18°C, 0.1% acetoin induction, and 5 mM D-Hiv supplementation) .

Advanced Research Questions

Q. How can experimental design optimize Enniatin yields in recombinant microbial systems?

Key parameters include:

  • Temperature : Lower temperatures (18°C) enhance solubility of hydrophobic enzymes like ESYN, increasing yields by 20–30% compared to 37°C .
  • Precursor Feeding : D-Hiv supplementation (5 mM) is critical in B. subtilis strains lacking endogenous D-Hiv synthesis. Excess L-valine (5 mM) can further boost yields by 10% by alleviating metabolic competition .
  • Genetic Modifications : Deletion of competing biosynthetic clusters (e.g., surfactin, bacillaene) redirects metabolic flux toward Enniatin production .

Q. How should researchers address contradictions in reported Enniatin bioactivity data?

Discrepancies in cytotoxicity or antimicrobial activity may arise from:

  • Strain Variability : Differences in fungal isolates or engineered bacterial hosts.
  • Purity : Contaminants like co-produced mycotoxins (e.g., deoxynivalenol) can confound results. Validate purity via NMR or HPLC-MS .
  • Assay Conditions : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO concentrations) to ensure comparability .

Q. What methodologies are recommended for studying Enniatin interactions with co-occurring mycotoxins?

Use in vitro models (e.g., human cell lines, soil microbiota) to assess synergistic or antagonistic effects. For example:

  • Dose-Response Assays : Test Enniatin and deoxynivalenol at ratios reflecting natural co-contamination (e.g., 1:1 to 1:10).
  • Omics Approaches : Transcriptomics or metabolomics can identify pathway-level interactions, such as oxidative stress or membrane disruption .

Data Contradiction and Validation Strategies

Q. How to resolve conflicting reports on Enniatin’s environmental persistence?

  • Analytical Validation : Use isotope-labeled Enniatin (e.g., ¹³C-labeled) as an internal standard in LC-MS to account for matrix effects in soil or plant samples.
  • Environmental Variables : Replicate experiments under controlled humidity, pH, and microbial activity levels, which significantly influence degradation rates .

Q. What statistical approaches are suitable for analyzing Enniatin production data?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH, precursor levels).
  • ANOVA : Compare mean yields across ≥3 biological replicates to identify significant factors (p < 0.05) .

Methodological Best Practices

  • Ethical Reporting : Disclose conflicts of interest (e.g., funding from biotech firms) and adhere to microbial genetic engineering guidelines (e.g., NIH Guidelines) .
  • Data Reproducibility : Deposit raw HPLC-MS spectra and strain genotypes in public repositories (e.g., NCBI GenBank, MetaboLights) .

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